molecular formula C11H14ClF2NO B1389398 4-(2,4-Difluorophenoxy)piperidine hydrochloride CAS No. 1171775-66-8

4-(2,4-Difluorophenoxy)piperidine hydrochloride

Cat. No.: B1389398
CAS No.: 1171775-66-8
M. Wt: 249.68 g/mol
InChI Key: OCJMIBZWCNGEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2NO and its molecular weight is 249.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Difluorophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Difluorophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,4-difluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJMIBZWCNGEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes & Protocols for 4-(2,4-Difluorophenoxy)piperidine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and application of 4-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS No: 1171775-66-8). The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] The strategic incorporation of a 2,4-difluorophenoxy moiety can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics. This guide offers detailed, field-proven protocols and explains the scientific rationale behind key experimental steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of Fluorinated Piperidine Ethers

The piperidine ring is a highly privileged heterocyclic motif in pharmaceutical science due to its ability to confer favorable properties such as high chemical stability, modulated solubility, and the capacity to adopt conformations that fit precisely into the binding pockets of biological targets.[1] When combined with fluorinated aromatic systems, the resulting intermediates become powerful tools for developing next-generation therapeutics.

The 2,4-difluoro substitution pattern on the phenoxy group is not arbitrary. The fluorine atoms serve several critical functions:

  • Metabolic Blocking: Fluorine atoms, particularly on an aromatic ring, can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing binding affinity and pharmacokinetic profiles.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.

This guide focuses specifically on 4-(2,4-Difluorophenoxy)piperidine hydrochloride, an intermediate poised for use in the synthesis of novel bioactive molecules, particularly those targeting CNS receptors like dopamine and serotonin systems.[3][4]

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties is fundamental for its effective use and safe handling.

PropertyValueSource
Chemical Name 4-(2,4-Difluorophenoxy)piperidine hydrochloride[5]
CAS Number 1171775-66-8[5]
Molecular Formula C₁₁H₁₄ClF₂NO[5]
Molecular Weight 249.68 g/mol [5]
Appearance White to off-white solidGeneric
Storage Store at room temperature, in a cool, dark, and dry place.[5]

Safety & Handling: 4-(2,4-Difluorophenoxy)piperidine hydrochloride should be handled with standard laboratory precautions. Based on data for analogous piperidine compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water.[7] Seek medical attention if irritation persists.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-(2,4-Difluorophenoxy)piperidine hydrochloride is most efficiently achieved through a two-step process involving a nucleophilic aromatic substitution (SNAAr) or a Williamson ether synthesis, followed by deprotection and salt formation. The use of a tert-Butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical to prevent N-arylation, a common side reaction.

Logical Workflow for Synthesis

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-hydroxypiperidine C Mitsunobu Reaction (DEAD/PPh3 or DIAD/PPh3) or Williamson Synthesis (NaH, DMF) A->C B 2,4-Difluorophenol B->C D N-Boc-4-(2,4-difluorophenoxy)piperidine C->D C-O Bond Formation E N-Boc-4-(2,4-difluorophenoxy)piperidine F HCl in Dioxane or Ether E->F Acidolysis G 4-(2,4-Difluorophenoxy)piperidine hydrochloride F->G Precipitation

Caption: Synthetic workflow for 4-(2,4-difluorophenoxy)piperidine HCl.

Protocol 3.1: Synthesis of tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate

This protocol details a robust Williamson ether synthesis. The choice of sodium hydride (NaH) as a base ensures the complete deprotonation of the hydroxyl group on N-Boc-4-hydroxypiperidine, creating a potent nucleophile for attacking the electron-deficient aromatic ring of 1-bromo-2,4-difluorobenzene (an alternative to using 2,4-difluorophenol).

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromo-2,4-difluorobenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise over 15 minutes. Causality: Adding the strong base slowly at a low temperature controls the exothermic reaction and the evolution of hydrogen gas, preventing dangerous temperature spikes and pressure buildup.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Arylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2,4-difluorobenzene (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted NaH.

  • Extraction: Dilute the mixture with water and extract with EtOAc (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel if necessary.

Protocol 3.2: Deprotection and Hydrochloride Salt Formation

This step removes the Boc protecting group and simultaneously forms the desired hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.

Materials:

  • Crude tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate

  • 4M HCl in 1,4-Dioxane (or diethyl ether)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolution: Dissolve the crude product from Protocol 3.1 in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidification: Cool the solution to 0 °C. Add 4M HCl in dioxane (3-5 eq) dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form almost immediately. Continue stirring at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotection.

  • Isolation: Isolate the solid product by vacuum filtration. Causality: The hydrochloride salt is generally insoluble in non-polar ethereal solvents, allowing for its efficient isolation from the soluble Boc-related byproducts (e.g., tert-butyl chloride, isobutylene).

  • Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum to yield 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

Protocol 3.3: Purification by Recrystallization

Recrystallization is a powerful technique to achieve high purity for the final product, removing minor impurities trapped during precipitation.[9]

Materials:

  • Crude 4-(2,4-Difluorophenoxy)piperidine hydrochloride

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Diethyl ether (Et₂O) or Hexanes

Procedure:

  • Dissolution: Place the crude solid in a flask and add a minimal amount of hot IPA or EtOH to achieve complete dissolution.

  • Cooling: Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Precipitation (if needed): If crystals do not form readily, scratching the inside of the flask with a glass rod can initiate nucleation. Alternatively, a small amount of an anti-solvent like diethyl ether can be added dropwise until turbidity persists.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry under vacuum. The melting point of the purified product should be sharp.[10]

Analytical Characterization Workflow

Rigorous analytical testing is required to confirm the identity, purity, and quality of the intermediate before its use in subsequent synthetic steps.

Analytical Workflow Diagram

G cluster_tests Quality Control Assays cluster_results Expected Results Start Final Product: 4-(2,4-Difluorophenoxy)piperidine HCl HPLC Purity Assessment (HPLC) Start->HPLC NMR Structural Confirmation (NMR) Start->NMR MS Molecular Weight (MS) Start->MS HPLC_Res Purity > 98% HPLC->HPLC_Res NMR_Res ¹H, ¹³C, ¹⁹F Spectra Match Expected Structure NMR->NMR_Res MS_Res [M+H]⁺ Matches Calculated Mass MS->MS_Res Pass Release for Further Synthesis HPLC_Res->Pass Fail Repurify or Resynthesize HPLC_Res->Fail NMR_Res->Pass NMR_Res->Fail MS_Res->Pass MS_Res->Fail

Caption: Standard analytical workflow for quality control of the intermediate.

Analytical TechniquePurposeTypical Parameters & Expected Results
RP-HPLC Quantify purity and detect impurities.Column: C18 (e.g., 250 x 4.6 mm, 5 µm).Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).Detection: UV at 254 nm.Expected Result: A single major peak with >98% area.[3][11]
¹H NMR Confirm proton environment and structural integrity.Solvent: D₂O, DMSO-d₆, or MeOD.Expected Signals: Aromatic protons (multiplets, ~6.8-7.5 ppm), piperidine protons (multiplets, ~1.5-4.5 ppm, including a downfield shift for the methine proton attached to oxygen), and a broad NH₂⁺ signal.
¹³C NMR Confirm the carbon skeleton.Expected Signals: Characteristic shifts for aromatic carbons (including large C-F couplings) and piperidine carbons.
¹⁹F NMR Verify the presence and position of fluorine atoms.Expected Signals: Two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring.
LC-MS Confirm molecular weight.Mode: Electrospray Ionization (ESI+).Expected Result: A major ion corresponding to the free base [M+H]⁺ at m/z 214.10.

Applications in Pharmaceutical Development

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a versatile building block for creating complex molecules. Its structure is particularly relevant for:

  • CNS Agents: The piperidine ether motif is common in drugs targeting neurological disorders. This intermediate can be used to synthesize novel antagonists or modulators for dopamine (D₂/D₄), serotonin (5-HT), or orexin receptors, which are implicated in conditions like schizophrenia, depression, sleep disorders, and Parkinson's disease.[4][12]

  • Antipsychotics: It serves as a key fragment for analogs of atypical antipsychotics. For example, the related intermediate 4-(2,4-difluorobenzoyl)piperidine is a precursor to risperidone and iloperidone.[3]

  • Analgesics: 4,4-disubstituted piperidines have been investigated for potent analgesic properties, suggesting this scaffold could be elaborated to explore new pain management therapies.[13]

The secondary amine of the piperidine ring provides a reactive handle for further functionalization through reductive amination, acylation, or alkylation, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.

Conclusion

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a high-value pharmaceutical intermediate whose strategic design leverages the benefits of both the piperidine scaffold and aromatic fluorination. The protocols and analytical methods detailed in this guide provide a robust framework for its synthesis, purification, and quality control. By understanding the rationale behind each step, researchers can confidently and efficiently utilize this building block to accelerate the discovery and development of novel therapeutics.

References

  • PrepChem. (n.d.). Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride.
  • Chem-Impex. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.
  • Google Patents. (2020). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Regulations.gov. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link].

  • PubMed. (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Retrieved from [Link].

  • Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link].

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link].

  • PubChem - NIH. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link].

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link].

  • Angene. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. Retrieved from [Link].

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link].

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link].

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link].

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link].

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link].

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link].

Sources

Determining the Solubility Profile of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a piperidine derivative with potential applications in pharmaceutical development. The physicochemical properties of a drug candidate, particularly its solubility, are fundamental to its biopharmaceutical performance, influencing everything from formulation design to in vivo absorption. As a hydrochloride salt, its solubility is anticipated to be pH-dependent, a critical factor for drugs intended for oral administration that will transit through the variable pH environments of the gastrointestinal tract.

This application note provides a detailed experimental protocol for determining the aqueous and organic solvent solubility of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. The methodologies described herein are grounded in established principles of pharmaceutical analysis and are designed to yield robust and reliable data for researchers, scientists, and drug development professionals. We will delve into both thermodynamic and kinetic solubility assays, providing the scientific rationale behind the experimental choices and ensuring a self-validating system for data generation.

Compound Information

Before commencing any experimental work, it is crucial to have accurate information about the test compound.

PropertyValueSource
Chemical Name 4-(2,4-Difluorophenoxy)piperidine hydrochlorideChemicalBook[1]
CAS Number 1171775-66-8ChemicalBook[1]
Molecular Formula C₁₁H₁₄ClF₂NOChemicalBook[1]
Molecular Weight 249.68 g/mol ChemicalBook[1]
Chemical Structure dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "F1" [label="F"]; "F2" [label="F"]; "O" [label="O"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "N" [label="N"]; "C10" [label="C"]; "C11" [label="C"]; "HCL" [label="· HCl"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "F1"; "C3" -- "F2"; "C4" -- "O"; "O" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "N"; "N" -- "C10"; "C10" -- "C11"; "C11" -- "C7"; } Chemical Structure of 4-(2,4-Difluorophenoxy)piperidine hydrochloride

Experimental Design: Thermodynamic vs. Kinetic Solubility

Two primary types of solubility are relevant in drug discovery and development: thermodynamic and kinetic.[2]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is typically determined using the shake-flask method, which is considered the "gold standard".[3] This value is crucial for understanding the maximum amount of a compound that can be dissolved and remain in solution over an extended period.

  • Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, often following the addition of a concentrated organic stock solution to an aqueous buffer.[2][4] This method is high-throughput and provides an early indication of potential solubility issues.

This protocol will detail methods for both, as they provide complementary information valuable at different stages of the drug development process.

Thermodynamic Solubility Testing: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] The principle involves creating a saturated solution by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a defined period.

Protocol: Aqueous Thermodynamic Solubility
  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the stomach and intestines.[5] All buffers should be prepared using high-purity water and filtered through a 0.22 µm filter.

  • Sample Preparation: Accurately weigh an excess amount of 4-(2,4-Difluorophenoxy)piperidine hydrochloride (e.g., 5-10 mg) into separate glass vials. The exact amount should be recorded.

  • Addition of Solvent: Add a precise volume (e.g., 1 mL) of each prepared buffer to the vials.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) with continuous agitation.[2] The equilibration time is critical and should be sufficient to reach equilibrium. A common practice is to agitate for 24 to 48 hours.[2][5] To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the measured solubility is consistent.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter compatible with the solvent. Dilute the filtered supernatant with an appropriate solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Protocol: Organic Solvent Thermodynamic Solubility

The procedure is analogous to the aqueous solubility protocol, but with the substitution of aqueous buffers with relevant organic solvents. Common organic solvents used in pharmaceutical development include:

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

Kinetic Solubility Testing

Kinetic solubility assays are often employed in early drug discovery for rapid screening of a large number of compounds.[6] This method involves adding a concentrated stock solution of the compound in an organic solvent (typically DMSO) to an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period.

Protocol: Aqueous Kinetic Solubility
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(2,4-Difluorophenoxy)piperidine hydrochloride in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. It is important to keep the final concentration of DMSO low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[4]

  • Precipitation Detection and Quantification: The amount of compound that has precipitated can be determined by various methods, including:

    • Turbidimetry: Measuring the turbidity of the solution using a nephelometer or a plate reader capable of light scattering measurements. The concentration at which precipitation is first observed is the kinetic solubility.[4]

    • Filtration and HPLC-UV: The samples are filtered through a filter plate to remove any precipitate, and the concentration of the compound in the filtrate is determined by HPLC-UV.

Analytical Quantification: HPLC-UV Method

A robust and validated HPLC-UV method is essential for accurate quantification of the dissolved compound. For a piperidine derivative containing a difluorophenyl moiety, the following parameters can serve as a starting point for method development.

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.[7]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid in WaterB: Acetonitrile or MethanolThe acidic modifier helps to ensure good peak shape for the basic piperidine moiety. The organic modifier allows for gradient elution to ensure separation from any impurities.[8]
Gradient A gradient from low to high organic phase concentrationTo ensure elution of the compound of interest and any potential impurities with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10-20 µLA typical injection volume for standard HPLC systems.
Column Temperature 30-40 °CTo ensure reproducible retention times.
UV Detection Wavelength ~254 nm or scan for λmaxThe difluorophenyl group is expected to have a UV absorbance in this region. Determining the λmax will provide the highest sensitivity.[9]

Method Validation: The HPLC-UV method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure the reliability of the solubility data.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Thermodynamic Solubility Data
Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Solubility (µM)
0.1 M HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Phosphate-Buffered Saline (PBS)7.425
EthanolN/A25
MethanolN/A25
AcetonitrileN/A25
DMSON/A25
Kinetic Solubility Data
BufferpHTemperature (°C)Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)7.425

Interpretation: The pH-solubility profile will be critical for understanding the behavior of this basic compound. As a hydrochloride salt, higher solubility is expected at lower pH values where the piperidine nitrogen is protonated. A significant decrease in solubility as the pH increases towards and beyond the pKa of the piperidine nitrogen is anticipated.

Workflow Diagrams

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) add_solvent Add Solvent to Compound prep_buffers->add_solvent weigh_compound Weigh Excess Compound weigh_compound->add_solvent shake Shake at Constant Temp (24-48 hours) add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc Quantify by HPLC-UV dilute->hplc

Caption: Thermodynamic Solubility Workflow

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection stock_sol Prepare 10 mM Stock in DMSO add_stock Add Stock to Buffer stock_sol->add_stock plate_prep Prepare 96-well plate with Aqueous Buffer plate_prep->add_stock incubate Incubate with Shaking (1-2 hours) add_stock->incubate measure Measure Turbidity or Filter and Quantify by HPLC-UV incubate->measure

Caption: Kinetic Solubility Workflow

Conclusion

The experimental protocols detailed in this application note provide a robust framework for the comprehensive solubility assessment of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. By determining both thermodynamic and kinetic solubility across a range of pH values and in relevant organic solvents, researchers can gain critical insights into the physicochemical properties of this compound. This information is indispensable for guiding formulation development, predicting in vivo behavior, and making informed decisions throughout the drug discovery and development process. Adherence to these methodologically sound and well-referenced protocols will ensure the generation of high-quality, reliable data.

References

  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

  • Avdeef, A., et al. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 15(3), 24-29.
  • Kim, H., et al. (2013). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5654.
  • Lindenberg, M., et al. (2004). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 40(3), 381-390.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Rochelle, G. T., et al. (2011). Absorption rates and CO2 solubility in new piperazine blends. Energy Procedia, 4, 1634-1641.
  • Wang, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Analytical Methods in Chemistry, 2022, 5928017.

Sources

Application Notes and Protocols for the Analytical Characterization of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 4-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS: 1171775-66-8), a key heterocyclic building block in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and stability of this compound. We will detail the application of chromatographic, spectroscopic, and thermal analysis techniques, emphasizing the scientific rationale behind the selection of specific methods and parameters.

Introduction and Physicochemical Profile

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a substituted piperidine derivative. Such scaffolds are integral to the development of a wide range of active pharmaceutical ingredients (APIs) due to their prevalence in biologically active molecules. The presence of a difluorophenoxy moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.

Given its role as a critical intermediate, rigorous analytical characterization is paramount to guarantee the quality and consistency of the final API. This involves confirming its chemical structure, quantifying its purity, identifying potential impurities, and understanding its physical properties.

Table 1: Physicochemical Properties of 4-(2,4-Difluorophenoxy)piperidine hydrochloride

PropertyValueSource(s)
Chemical Name 4-(2,4-Difluorophenoxy)piperidine hydrochloride
CAS Number 1171775-66-8
Molecular Formula C₁₁H₁₄ClF₂NO
Molecular Weight 249.69 g/mol
Appearance Off-white to light yellow powder/crystal[1]
SMILES C1(=CC=C(F)C=C1F)OC1CCNCC1.[H]Cl
InChIKey OCJMIBZWCNGEAG-UHFFFAOYSA-N

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. No single method can provide all the necessary information. The following workflow illustrates the synergistic relationship between different analytical techniques for identity, purity, and physical property assessment.

Analytical_Workflow Figure 1. Integrated Analytical Workflow cluster_ID Structural Identity & Confirmation cluster_Quant Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy NMR->FTIR Confirms Functional Groups HPLC HPLC-UV (Purity Assay) HPLC->MS LC-MS for Impurity ID GCMS Headspace GC-MS (Residual Solvents) Thermal Thermal Analysis (DSC/TGA) Thermal->HPLC Informs on Stability

Caption: A logical workflow for the comprehensive characterization of the target compound.

Chromatographic Methods for Purity and Impurity Analysis

Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds. It separates the main component from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like our target molecule. A C18 (octadecylsilane) stationary phase provides excellent retention and separation for the aromatic and piperidine moieties. The hydrochloride salt form ensures good aqueous solubility, but the basic nitrogen on the piperidine ring can cause peak tailing. To counteract this, an acidic modifier (e.g., phosphoric or formic acid) is added to the mobile phase to ensure the analyte is consistently protonated, leading to sharp, symmetrical peaks.[2][3] UV detection is ideal due to the strong absorbance of the difluorophenoxy chromophore.

Protocol: RP-HPLC Purity Determination

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a 70:30 (A:B) mixture and hold for 2 minutes.

    • Linearly increase to 30:70 (A:B) over 15 minutes.

    • Hold at 30:70 for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

    • Rationale: A gradient is used to ensure elution of both polar and potentially more non-polar impurities within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of 4-(2,4-Difluorophenoxy)piperidine hydrochloride into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

Data Interpretation: The purity is typically calculated using the area percent method from the resulting chromatogram. The main peak should be sharp and well-resolved. Any other peaks are considered impurities and should be reported with their respective retention times and area percentages. For quantitative assay, a reference standard of known purity must be used to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Expertise & Rationale: While the compound itself is non-volatile, GC-MS is the gold standard for identifying and quantifying residual volatile organic solvents from the manufacturing process, as mandated by guidelines like ICH Q3C. Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the column from the non-volatile API.[4]

Protocol: Headspace GC-MS for Residual Solvent Analysis

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO or DMF). Crimp seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Incubation Time: 15 minutes

  • GC Parameters:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Data Interpretation: Identify solvents by comparing their retention times and mass spectra to a library (e.g., NIST) and quantify against a standard containing known amounts of expected solvents.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the chemical structure, confirming the connectivity of atoms and the presence of key functional groups.

Structural_Confirmation Figure 2. Logic of Structural Confirmation NMR NMR (¹H, ¹³C, ¹⁹F) 'Definitive Structure' Final_ID Unambiguous Structural Confirmation NMR->Final_ID MS Mass Spec 'Correct Molecular Weight' MS->Final_ID FTIR FTIR 'Correct Functional Groups' FTIR->Final_ID

Caption: Triangulation of spectroscopic data for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[5][6] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will dissolve the hydrochloride salt and its signals will not interfere with most analyte peaks. The ¹⁹F NMR is crucial for confirming the 2,4-substitution pattern on the phenyl ring.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Experiments: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive signal assignments.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Aromatic Region (~7.0-7.5 ppm): Complex multiplets corresponding to the three protons on the difluorophenyl ring.

    • Piperidine Region (~1.8-3.5 ppm): A series of multiplets for the CH and CH₂ protons of the piperidine ring.

    • Ether Linkage CH (~4.5-5.0 ppm): A multiplet for the proton at the C4 position of the piperidine ring (methine proton).

    • NH₂⁺ (~8.5-9.5 ppm): A broad singlet for the two protons of the secondary ammonium ion.

  • Expected ¹⁹F NMR Signals: Two distinct signals, likely doublets of doublets, confirming the two different chemical environments of the fluorine atoms.

Mass Spectrometry (MS)

Expertise & Rationale: MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) in positive mode is ideal for this pre-charged salt, as it will readily form a protonated molecular ion of the free base [M+H]⁺.

Protocol: ESI-MS Analysis

  • Instrumentation: Mass spectrometer with an ESI source (can be coupled to the HPLC system).

  • Sample Preparation: Dilute the stock solution prepared for HPLC analysis with the initial mobile phase.

  • Analysis Mode: Positive Ion ESI.

  • Data Interpretation: The molecular weight of the free base is 215.10 g/mol . The primary ion observed should be [M+H]⁺ at an m/z of approximately 216.11. The characteristic isotopic pattern for a molecule containing one chlorine atom (from the hydrochloride) will not be observed in the molecular ion, as the analysis detects the free base.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid technique for confirming the presence of key functional groups, providing a molecular "fingerprint".[7] Attenuated Total Reflectance (ATR) is the preferred method as it requires no sample preparation.

Protocol: FTIR-ATR Analysis

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

Table 2: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2700 (broad)N⁺-H stretchSecondary Ammonium
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (Piperidine)
~1600, ~1500C=C stretchAromatic Ring
1280-1200C-O-C stretchAryl Ether
1250-1000 (strong)C-F stretchFluoroaromatic

Thermal Analysis

Expertise & Rationale: Thermal methods like DSC and TGA provide information on the physical properties of the material, such as melting point, polymorphism, and thermal stability.[8][9] This is critical for formulation development and understanding storage requirements.

Protocol: DSC and TGA Analysis

  • Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat under a nitrogen atmosphere at a rate of 10 °C/min from 25 °C to a temperature above the melting point (e.g., 250 °C).

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat under a nitrogen atmosphere at a rate of 10 °C/min from 25 °C to a high temperature (e.g., 500 °C).[10]

  • Data Interpretation:

    • DSC: A sharp endotherm will indicate the melting point of the crystalline solid. The presence of multiple thermal events could suggest polymorphism or the presence of solvates.

    • TGA: The TGA curve will show the temperature at which the compound begins to decompose. A lack of significant weight loss before decomposition indicates an anhydrous, non-solvated material.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18759874, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem. Retrieved from [Link]

  • Károly, D., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethyl-NH-piperidines. RSC Medicinal Chemistry. Retrieved from [Link]

  • Chemz-q. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PubMed Central. Retrieved from [Link]

  • ScienceDirect. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. Retrieved from [Link]

  • SpringerLink. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

  • Kent Academic Repository. (n.d.). Advanced Methodologies for Pharmaceutical Salt Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • YouTube. (2022, April 17). FTIR spectroscopy clearly explained. Quality Analysis. Retrieved from [Link]

  • MassBank. (n.d.). Piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • IRUG - Infrared & Raman Users Group. (n.d.). Comparing the Alpha-P and the Hyperion for FTIR paint analysis. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-(2,4-Difluorophenoxy)piperidine Hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utility of 4-(2,4-Difluorophenoxy)piperidine hydrochloride as a pivotal chemical scaffold in neuropharmacology research. While not typically an end-point therapeutic agent itself, its structural motif is integral to the synthesis of potent and selective ligands for key central nervous system (CNS) targets. Herein, we elucidate its role as a strategic building block, detailing synthetic pathways to sophisticated neuropharmacological probes. Furthermore, we provide exemplary, detailed protocols for the biological evaluation of derivative compounds, including in vitro receptor binding and functional assays, alongside in vivo behavioral paradigms. This guide is intended to empower researchers to leverage this versatile intermediate in the discovery and development of novel CNS-active agents.

Introduction: The Strategic Importance of the Phenoxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the CNS.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with the complex topographies of neurotransmitter receptors and transporters. When combined with a phenoxy moiety, the resulting phenoxypiperidine structure becomes a powerful pharmacophore for a range of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.

The specific subject of this guide, 4-(2,4-Difluorophenoxy)piperidine hydrochloride, offers several advantages for drug design. The difluoro substitution on the phenyl ring can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving binding affinity and selectivity for its biological target.[2] This guide will focus on the practical application of this intermediate in the synthesis and evaluation of ligands for two critical neuropharmacological targets: the dopamine D4 receptor and the serotonin 5-HT2C receptor.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClF₂NO[3]
Molecular Weight 249.68 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Melting Point 203-206°C (decomposes)[5]
Solubility Soluble in water[4]
Storage Store at room temperature in a cool, dry place[6]

Safety and Handling: 4-(2,4-Difluorophenoxy)piperidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It may cause skin and eye irritation.[3] Refer to the material safety data sheet (MSDS) for complete safety information.

Synthetic Pathways from a Versatile Intermediate

4-(2,4-Difluorophenoxy)piperidine hydrochloride serves as a readily available starting material for the synthesis of more complex neuropharmacological agents. The secondary amine of the piperidine ring is the primary site for chemical modification, typically through N-alkylation or reductive amination reactions.

G cluster_0 Synthetic Elaboration start 4-(2,4-Difluorophenoxy)piperidine HCl reductive_amination Reductive Amination (e.g., Aldehyde, NaBH(OAc)₃) start->reductive_amination Target-specific aldehyde n_alkylation N-Alkylation (e.g., Alkyl halide, Base) start->n_alkylation Target-specific alkyl halide d4_antagonist Dopamine D4 Receptor Antagonist reductive_amination->d4_antagonist ht2c_pam Serotonin 5-HT2C Receptor Positive Allosteric Modulator n_alkylation->ht2c_pam

Caption: Synthetic utility of 4-(2,4-Difluorophenoxy)piperidine.

Synthesis of a Dopamine D4 Receptor Antagonist

The dopamine D4 receptor is a key target in the treatment of neuropsychiatric disorders, and selective antagonists are valuable research tools and potential therapeutics.[2] The 4-(2,4-Difluorophenoxy)piperidine core can be elaborated to generate potent D4 antagonists.

Protocol: Synthesis of a Representative Dopamine D4 Antagonist

This protocol is a representative example based on established synthetic methodologies for similar compounds.

  • Deprotection (if starting with a protected precursor): If the piperidine nitrogen is protected (e.g., with a Boc group), it must first be deprotected. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Reductive Amination:

    • To a solution of 4-(2,4-Difluorophenoxy)piperidine (1.0 eq) and a suitable aldehyde (e.g., 4-(1H-imidazol-1-yl)benzaldehyde) (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired dopamine D4 receptor antagonist.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Characterization of Derivative Compounds

Once synthesized, the novel compounds must be characterized for their affinity and functional activity at the intended biological target.

Dopamine D4 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthesized compound for the dopamine D4 receptor.

Protocol: [³H]-Spiperone Competition Binding Assay

  • Membrane Preparation:

    • Use cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

    • Homogenize the cells in a cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer

      • Increasing concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

      • A fixed concentration of the radioligand, [³H]-Spiperone (e.g., at its Kd concentration).

      • Cell membrane preparation.

    • For the determination of non-specific binding, add a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol) in separate wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

  • Washing: Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_1 Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (96-well plate) prep->setup incubation Incubation setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ & Ki determination) counting->analysis

Caption: Workflow for a radioligand binding assay.

In Vivo Evaluation of Neuropharmacological Effects

In vivo studies are essential to determine the physiological and behavioral effects of the synthesized compounds. For a dopamine D4 antagonist, a relevant model is the assessment of its ability to mitigate L-DOPA-induced dyskinesias in a rodent model of Parkinson's disease.

L-DOPA-Induced Dyskinesia (LID) Model in Rats

This model assesses the potential of a test compound to reduce abnormal involuntary movements (AIMs) induced by chronic L-DOPA treatment in rats with a unilateral 6-hydroxydopamine (6-OHDA) lesion of the nigrostriatal pathway.[7]

Protocol: Assessment of AIMs in 6-OHDA Lesioned Rats

  • Animal Model:

    • Induce a unilateral lesion of the medial forebrain bundle with 6-OHDA in adult male rats.

    • Confirm the lesion severity by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

  • Chronic L-DOPA Treatment:

    • Treat the lesioned rats daily with L-DOPA (e.g., 6-12 mg/kg, s.c.) and a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg, i.p.) for approximately 3 weeks to induce stable AIMs.[7]

  • Drug Administration:

    • On the test day, administer the synthesized dopamine D4 antagonist at various doses via the desired route (e.g., i.p. or p.o.).

    • Administer the vehicle to a control group.

    • After a suitable pretreatment time (e.g., 30 minutes), administer the standard dose of L-DOPA/benserazide.

  • Behavioral Scoring:

    • Following L-DOPA administration, place the rats in individual transparent cages for observation.

    • Score the severity of AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours).

    • The AIMs are typically categorized into axial, limb, and orolingual subtypes and scored on a scale of 0 to 4 based on their frequency and amplitude.

  • Data Analysis:

    • Calculate the total AIMs score for each rat at each time point.

    • Compare the AIMs scores between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

    • A significant reduction in AIMs scores in the drug-treated group indicates a potential anti-dyskinetic effect.

G cluster_2 In Vivo L-DOPA-Induced Dyskinesia Model lesion 6-OHDA Lesion l_dopa Chronic L-DOPA Treatment lesion->l_dopa drug_admin Test Compound Administration l_dopa->drug_admin behavior Behavioral Scoring (AIMs) drug_admin->behavior analysis Statistical Analysis behavior->analysis

Caption: Workflow for the L-DOPA-induced dyskinesia model.

Conclusion

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a valuable and versatile starting material for the synthesis of novel ligands targeting key neuropharmacological receptors. Its strategic use allows for the efficient generation of diverse chemical entities with the potential for high affinity and selectivity. The protocols outlined in this guide provide a framework for the synthesis and comprehensive biological evaluation of such compounds, from initial in vitro characterization to in vivo assessment of their therapeutic potential. By understanding the principles and methodologies presented here, researchers can effectively utilize this important chemical scaffold to advance the field of neuropharmacology and contribute to the development of new treatments for CNS disorders.

References

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • PubChem. (n.d.). Piperidine. In PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Basken, J. R., & Cenci, M. A. (2018). Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease. Journal of visualized experiments : JoVE, (132), 56787. [Link]

  • Hopkins, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18759874, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved January 26, 2026 from [Link].

  • Zhou, J., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(15), 8344–8363. [Link]

  • Chemz-q. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2,4-Difluorophenoxy)piperidine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Issues

This section addresses common initial observations and handling questions regarding 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

Q1: My freshly synthesized or newly opened batch of 4-(2,4-Difluorophenoxy)piperidine hydrochloride shows lower-than-expected purity. What are the likely impurities?

A: Impurities can arise from several sources, including the synthetic route and subsequent storage. Potential contaminants may include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 4-hydroxypiperidine or 1-bromo-2,4-difluorobenzene could be present.

  • Side-Reaction Products: The synthesis of related piperidine compounds can yield byproducts from over-alkylation or side reactions involving the functional groups.[1]

  • Residual Solvents: Solvents used in the final steps of the synthesis or a previous failed purification attempt may be trapped in the solid.

  • Degradation Products: Although generally stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures) could lead to degradation. The chemical is known to be stable under standard ambient conditions.

  • Inorganic Salts: Byproducts from the hydrochloride salt formation or other steps in the synthesis.

A definitive identification of impurities is best achieved through analytical techniques like HPLC, LC-MS, and NMR spectroscopy.

Q2: The material appears discolored (e.g., off-white, yellow, or brown). What is the cause and how can it be resolved?

A: Discoloration typically indicates the presence of trace, highly chromophoric (color-causing) impurities. These often arise from oxidation of the amine or aromatic portions of the molecule or from residual reagents from the synthesis.

Resolution:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot, dissolved solution can effectively adsorb many colored impurities.[2] It is crucial not to add charcoal to a boiling or superheated solution to prevent violent foaming.[2]

  • Recrystallization: The primary method for removing both colored and non-colored impurities is recrystallization, which is detailed in Part 2 of this guide.

Q3: I'm observing unexpected solid formation in my stock solutions or in the original container over time. What is happening?

A: This is a common issue with amine hydrochlorides. The free piperidine base is in equilibrium with its hydrochloride salt. If the container is not perfectly sealed, the amine can react with atmospheric components:

  • Reaction with Carbon Dioxide: Free piperidine can react with CO₂ from the air to form piperidine carbonate, which may precipitate as a solid.[3]

  • Moisture Absorption: Hydrochloride salts can be hygroscopic. Absorbed moisture can lead to clumping or partial dissolution and recrystallization, changing the material's physical appearance.

To mitigate this, always store the compound in a tightly sealed container in a dry environment, such as a desiccator.[4]

Q4: What are the official recommended storage conditions to maintain the purity and stability of 4-(2,4-Difluorophenoxy)piperidine hydrochloride?

A: To ensure long-term stability and prevent degradation or contamination, the compound should be stored under the following conditions:

  • Temperature: Store at room temperature.[5][6] Some suppliers may recommend refrigerated conditions (2-8 °C) for optimal long-term stability.

  • Atmosphere: Keep the container tightly closed and dry.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is good practice, especially for long-term storage, to prevent reactions with atmospheric CO₂ and moisture.

  • Location: A cool, dark, and well-ventilated place is ideal.[4][6]

Part 2: Troubleshooting Guide - Purification by Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like 4-(2,4-Difluorophenoxy)piperidine hydrochloride. It relies on the differences in solubility between the target compound and impurities in a chosen solvent system.[2]

Q5: How do I select an appropriate solvent system for the recrystallization of 4-(2,4-Difluorophenoxy)piperidine hydrochloride?

A: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For hydrochloride salts, polar protic solvents or mixtures are often a good starting point. Given that related piperazine dihydrochloride is slightly soluble in methanol and ethanol, these are excellent candidates to screen.[7]

Solvent Screening Protocol:

  • Place approximately 20-30 mg of the impure solid into a small test tube.

  • Add the test solvent dropwise (start with ~0.5 mL).

  • Observe solubility at room temperature. If it dissolves completely, the solvent is unsuitable.

  • If it does not dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Data Summary: Initial Solvent Screening Suggestions

Solvent Type Rationale & Expected Behavior
Isopropanol (IPA) Polar Protic Often a good choice for hydrochloride salts.
Ethanol Polar Protic Similar piperidine derivatives are recrystallized from ethanol.[8]
Methanol Polar Protic High polarity may lead to high solubility even when cold; often used in a mixed solvent system.
Acetonitrile Polar Aprotic Can be effective for moderately polar compounds.
Water Polar Protic May be a good solvent, but solubility could be high. Often used as an anti-solvent with alcohols.

| Ethyl Acetate | Moderately Polar | May be used as an anti-solvent with more polar solvents. |

Workflow for Solvent System Selection Below is a decision-making workflow for selecting a single or mixed solvent system.

G start Start: Select a single solvent for testing test_solubility Test solubility of compound in cold and hot solvent start->test_solubility dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Result: Unsuitable as single solvent dissolves_cold->unsuitable Yes dissolves_hot->unsuitable No suitable Result: Potentially suitable single solvent dissolves_hot->suitable Yes consider_mixed Consider for mixed solvent system unsuitable->consider_mixed find_anti_solvent Find a miscible anti-solvent (compound is insoluble in it) consider_mixed->find_anti_solvent perform_mixed Perform mixed-solvent recrystallization find_anti_solvent->perform_mixed

Caption: Workflow for selecting a recrystallization solvent.
Q6: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

Troubleshooting Steps:

  • Reheat and Add More Solvent: The most common cause is using too little solvent. Reheat the solution until the oil redissolves, then add more hot solvent to lower the saturation point.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool much more gradually. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Switch to a Lower-Boiling Solvent: If the issue persists, the compound's melting point may be too low for the chosen solvent. Select a suitable solvent with a lower boiling point.

  • Use a Mixed Solvent System: Dissolve the compound in a small amount of a "good" solvent and slowly add a miscible "poor" solvent (an anti-solvent) at a lower temperature until turbidity persists.

Q7: No crystals are forming even after the solution has cooled completely. What are the next steps to induce crystallization?

A: A supersaturated solution has formed, but crystal nucleation has not occurred.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solution level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.

  • Reduce Temperature: Cool the solution further using an ice bath or refrigeration. Be aware that rapid cooling can sometimes trap impurities.

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent using a gentle stream of nitrogen or under reduced pressure and allow it to cool again.

Recrystallization Troubleshooting Flowchart

G start Hot solution is cooling observation What is observed? start->observation oils_out Compound 'Oils Out' observation->oils_out Oil droplets appear no_crystals No Crystals Form observation->no_crystals Clear solution remains crystals_form Crystals Form observation->crystals_form Solid precipitates reheat Reheat to dissolve oil oils_out->reheat scratch Scratch inner surface of flask no_crystals->scratch isolate Isolate crystals by filtration, wash with cold solvent, and dry crystals_form->isolate add_solvent Add more hot solvent reheat->add_solvent cool_slowly Cool slowly add_solvent->cool_slowly cool_slowly->observation scratch->observation If crystals form seed Add a seed crystal scratch->seed If no crystals seed->observation If crystals form concentrate Evaporate some solvent seed->concentrate If no crystals concentrate->observation

Caption: Decision tree for troubleshooting recrystallization.

Part 3: Advanced Purification & Quality Control

Q8: When is column chromatography a better choice than recrystallization for this compound?

A: While recrystallization is excellent for removing impurities with different solubility profiles, column chromatography is preferred in certain scenarios:

  • Impurities with Similar Solubility: If key impurities have very similar solubility to the target compound, recrystallization will be inefficient.

  • Mixture of Multiple Impurities: When the crude material is very impure with multiple components, chromatography can provide better separation in a single step.

  • Amorphous or Oily Products: If the compound consistently oils out and cannot be crystallized, chromatography is the go-to method for purifying non-crystalline solids.

  • Small-Scale Purification: For very small quantities (<100 mg), the material loss during recrystallization can be significant. Chromatography often provides higher recovery at this scale.

For 4-(2,4-Difluorophenoxy)piperidine hydrochloride, a polar stationary phase like silica gel would be used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier like triethylamine may be needed to prevent streaking of the amine on the acidic silica gel.

Q9: What analytical techniques should I use to confirm the purity and identity of the final product?

A: A combination of methods is required for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) can be used to quantify the purity (e.g., >98.0 area%).[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra should be clean, with correct chemical shifts, integrations, and coupling patterns corresponding to the structure of 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

Part 4: Detailed Experimental Protocol

Protocol: Recrystallization of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride from Isopropanol (IPA)

This protocol is a general guideline. The solvent choice and volumes should be optimized based on the screening results for your specific batch.

Materials:

  • Crude 4-(2,4-Difluorophenoxy)piperidine hydrochloride

  • Isopropanol (Reagent Grade)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks, Buchner funnel, filter paper, glass rod

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of IPA (e.g., 10 mL) and heat the mixture on a hot plate with stirring. Add more IPA in small portions until the solid completely dissolves at or near the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold IPA to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and characterize the final product using the analytical methods described in Q9.

References

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • Google Patents. (2010). Crystallization of hydrohalides of pharmaceutical compounds.
  • Defense Technical Information Center (DTIC). (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

overcoming solubility problems with 4-(2,4-Difluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS RN: 1171775-66-8). This guide provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively design more robust experiments.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the foundational chemical principles governing the solubility of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. Understanding why it behaves the way it does is the first step to overcoming solubility hurdles.

Q1: Why is this compound provided as a hydrochloride salt?

The hydrochloride (HCl) salt form is a common strategy used in pharmaceutical development to improve the aqueous solubility and stability of basic compounds.[1] The parent molecule, 4-(2,4-Difluorophenoxy)piperidine, contains a basic piperidine nitrogen atom. By reacting this base with hydrochloric acid, the nitrogen becomes protonated, forming a positively charged piperidinium ion. This ionic character significantly increases the molecule's polarity, generally making it more soluble in polar solvents like water compared to its neutral "free base" form.[2][3]

Q2: What key chemical properties control the solubility of this compound?

The solubility is primarily dictated by the equilibrium between the protonated salt form and the neutral free base. This equilibrium is governed by the pH of the solvent and the pKa of the piperidine nitrogen.

  • pKa: The pKa of a protonated piperidine is typically around 11.2.[2]

  • pH-Dependence:

    • At a pH well below the pKa (acidic conditions), the protonated, charged form dominates. This form is more polar and thus more soluble in aqueous solutions.[3]

    • At a pH above the pKa (basic conditions), the neutral, uncharged free base form dominates. This form is less polar and significantly less soluble in water but more soluble in nonpolar organic solvents like dichloromethane (DCM) or ethyl acetate.[3][4]

The relationship between the salt and free base forms is illustrated below.

G cluster_0 Chemical Equilibrium Salt 4-(2,4-Difluorophenoxy)piperidinium chloride (Protonated Salt Form) - More Polar - More Water-Soluble FreeBase 4-(2,4-Difluorophenoxy)piperidine (Neutral Free Base) - Less Polar - More Organic-Soluble Salt->FreeBase + OH⁻ (Increase pH) FreeBase->Salt + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of the hydrochloride salt.

Part 2: Troubleshooting Guide - Practical Solutions for Common Problems

This section provides direct answers and protocols for specific solubility issues you may encounter in the lab.

Scenario 1: Dissolving in Organic Solvents for Chemical Reactions

Q3: I'm trying to run a reaction in a nonpolar organic solvent like Dichloromethane (DCM) or Toluene, but the 4-(2,4-Difluorophenoxy)piperidine HCl salt will not dissolve. What should I do?

This is a classic polarity mismatch. The ionic hydrochloride salt is too polar to dissolve in nonpolar organic solvents.

Primary Solution: Convert to the Free Base. The most effective strategy is to convert the HCl salt to its corresponding neutral free base, which is significantly less polar and more soluble in a wide range of organic solvents.[4] This is a necessary step for many organic reactions, such as couplings or reactions requiring anhydrous conditions.

See Protocol 1 for a detailed, step-by-step methodology.

Alternative Solutions:

  • Use a Polar Aprotic Solvent: If your reaction conditions permit, you can attempt to dissolve the compound in a more polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4]

  • Co-Solvent System: In some cases, adding a small amount of a polar co-solvent like methanol to a suspension of the salt in a solvent like DCM can improve solubility.[4] However, this is often insufficient for achieving full dissolution at higher concentrations and may interfere with your reaction.

Scenario 2: Preparing Solutions for Biological Assays

Q4: I prepared a high-concentration stock solution in 100% DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a common problem for compounds with low aqueous solubility. The compound is soluble in the pure DMSO, but when diluted into the aqueous buffer, its concentration exceeds its solubility limit in the final solvent mixture, causing it to crash out of solution.

Here is a systematic approach to troubleshoot this issue:

G Start Issue: Precipitation in Aqueous Buffer CheckDMSO Is final DMSO concentration as high as tolerable? (e.g., 0.5-1%) Start->CheckDMSO LowerStock Troubleshooting Step 1: Lower the concentration of the initial DMSO stock solution. CheckDMSO->LowerStock Yes AdjustpH Troubleshooting Step 2: Lower the pH of the final aqueous buffer (e.g., to pH 5-6) to keep the compound protonated. LowerStock->AdjustpH UseAids Troubleshooting Step 3: Use physical aids like sonication or vigorous vortexing during dilution. AdjustpH->UseAids Result Clear Solution UseAids->Result

Sources

Technical Support Center: Synthesis and Optimization of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to optimize your reaction parameters, overcome common challenges, and ensure the synthesis of a high-purity final product.

I. Synthetic Strategy Overview

The synthesis of 4-(2,4-Difluorophenoxy)piperidine hydrochloride is typically a two-step process:

  • Ether Formation: Coupling of an N-protected 4-hydroxypiperidine with 2,4-difluorophenol.

  • Deprotection and Salt Formation: Removal of the nitrogen protecting group and subsequent formation of the hydrochloride salt.

This guide will delve into the critical parameters of each step, offering solutions to potential roadblocks.

II. Step 1: Ether Formation - Key Methodologies and Optimization

The formation of the aryl ether linkage is the cornerstone of this synthesis. The electron-withdrawing nature of the fluorine atoms on the phenol increases its acidity, which can be advantageous. However, the secondary nature of the hydroxyl group on the piperidine ring presents a challenge, as it can be prone to elimination side reactions. Here, we discuss the two primary methods for this transformation: the Williamson Ether Synthesis and the Mitsunobu Reaction.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a classical and cost-effective method for preparing ethers.[1][2] It proceeds via an S(_N)2 mechanism where an alkoxide nucleophile attacks an electrophile.[3] In this case, the alkoxide of N-protected 4-hydroxypiperidine attacks an activated form of 2,4-difluorophenol, or more commonly, the phenoxide attacks an activated 4-hydroxypiperidine.

Q1: What is the optimal starting material combination for the Williamson synthesis of N-Boc-4-(2,4-difluorophenoxy)piperidine?

For a successful S(_N)2 reaction, it is crucial to use a primary alkyl halide.[4] Since 4-hydroxypiperidine is a secondary alcohol, converting it to a leaving group (e.g., tosylate or mesylate) and reacting it with the 2,4-difluorophenoxide is the preferred route. Attempting to use a halogenated piperidine at the 4-position with the phenoxide can lead to a significant amount of elimination byproduct.

Q2: Which base should I use to deprotonate N-Boc-4-hydroxypiperidine or 2,4-difluorophenol?

The choice of base is critical. 2,4-Difluorophenol is more acidic than a typical phenol due to the electron-withdrawing fluorine atoms, so a moderately strong base like potassium carbonate or cesium carbonate is often sufficient for its deprotonation.[5] For the less acidic N-Boc-4-hydroxypiperidine, a stronger base such as sodium hydride (NaH) is required to generate the alkoxide quantitatively.[4]

Q3: What are the recommended solvents and temperatures for this reaction?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the alkoxide or phenoxide.[6] The reaction temperature typically ranges from room temperature to 80°C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress to minimize side reactions.

Problem Possible Cause(s) Suggested Solution(s) Causality Explained
Low Yield 1. Incomplete deprotonation of the alcohol. 2. Insufficient reaction time or temperature. 3. Competing elimination reaction.1. Use a stronger base (e.g., NaH for the piperidinol). 2. Gradually increase the temperature and monitor by TLC/LC-MS. 3. Use a less hindered base and keep the temperature as low as possible. Consider the Mitsunobu reaction as an alternative.1. A strong base ensures complete formation of the nucleophilic alkoxide. 2. S(_N)2 reactions require sufficient energy to overcome the activation barrier. 3. Higher temperatures and sterically hindered bases favor the E2 elimination pathway over the S(_N)2 substitution.[4]
Formation of Elimination Byproduct (4-ene-piperidine derivative) 1. Use of a secondary leaving group on the piperidine ring. 2. High reaction temperature. 3. Use of a sterically hindered base.1. Activate the 4-hydroxyl group as a good leaving group (e.g., tosylate) and react with the phenoxide. 2. Optimize for the lowest effective temperature. 3. Use a non-hindered base like potassium carbonate for the phenoxide.1. This strategy makes the phenoxide the nucleophile and the activated piperidine the electrophile, which is a more favorable S(_N)2 pathway. 2. Lower temperatures disfavor the higher activation energy pathway of elimination. 3. Less hindered bases are less likely to act as a base to abstract a proton, favoring nucleophilic attack.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Similar polarity of product and byproducts.1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Employ careful column chromatography with a shallow solvent gradient. Consider derivatization of impurities to alter their polarity.1. Incomplete reactions lead to complex mixtures that are challenging to separate. 2. A shallow gradient in chromatography improves the separation of compounds with similar retention factors.
B. Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for forming C-O bonds, particularly when dealing with secondary alcohols, as it often proceeds with high yields and stereochemical inversion.[7] This reaction utilizes a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by the phenol.[8]

Q1: When should I consider using the Mitsunobu reaction over the Williamson synthesis?

The Mitsunobu reaction is particularly advantageous when:

  • The Williamson synthesis results in low yields due to elimination.

  • Stereochemical inversion at the 4-position of the piperidine ring is desired.

  • Milder reaction conditions are required.

Q2: What are the key parameters to optimize for the Mitsunobu reaction in this context?

The order of addition of reagents is crucial. Typically, the N-Boc-4-hydroxypiperidine, 2,4-difluorophenol, and triphenylphosphine are dissolved in an appropriate solvent (e.g., THF), and the azodicarboxylate is added slowly at a low temperature (e.g., 0°C). The pKa of the nucleophile (2,4-difluorophenol) should ideally be below 11 for the reaction to proceed efficiently.[9]

Problem Possible Cause(s) Suggested Solution(s) Causality Explained
Low Yield 1. Low acidity of the phenol. 2. Steric hindrance. 3. Impure reagents.1. While 2,4-difluorophenol is relatively acidic, ensure anhydrous conditions. 2. Increase reaction time or temperature slightly. 3. Use freshly purified reagents, especially the azodicarboxylate.1. The reaction relies on the protonation of the betaine intermediate by the acidic pronucleophile. 2. Steric hindrance can slow down the rate of nucleophilic attack. 3. Azodicarboxylates can decompose over time, leading to lower reactivity.
Formation of Triphenylphosphine Oxide and Hydrazinedicarboxylate Byproducts This is an inherent part of the Mitsunobu reaction.These byproducts are often difficult to remove by chromatography. Crystallization of the product, if possible, is an effective purification method. Alternatively, using a polymer-supported triphenylphosphine can simplify workup.Triphenylphosphine is oxidized to triphenylphosphine oxide, and the azodicarboxylate is reduced during the reaction.[7]

III. Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen and the subsequent formation of the hydrochloride salt. This is typically achieved in a single step by treating the N-Boc protected intermediate with a solution of hydrogen chloride.

Q1: What is the recommended procedure for N-Boc deprotection and HCl salt formation?

A common and effective method is to dissolve the N-Boc-4-(2,4-difluorophenoxy)piperidine in a suitable organic solvent, such as diethyl ether, dioxane, or methanol, and then treat it with a solution of HCl in the same or a compatible solvent.[10][11] The hydrochloride salt often precipitates out of the solution and can be collected by filtration.

Q2: How can I ensure the complete removal of the Boc group?

Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable. Using a slight excess of HCl can help drive the reaction to completion.

Problem Possible Cause(s) Suggested Solution(s) Causality Explained
Incomplete Deprotection 1. Insufficient amount of acid. 2. Short reaction time.1. Use a larger excess of HCl. 2. Extend the reaction time and monitor by TLC/LC-MS.1. The deprotection is an acid-catalyzed reaction and requires a stoichiometric amount of acid to proceed. 2. The reaction may be slower than anticipated, requiring more time for completion.
Product is an oil instead of a solid 1. Presence of impurities. 2. Residual solvent.1. Purify the N-Boc intermediate before deprotection. Triturate the oily product with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. 2. Ensure the product is thoroughly dried under vacuum.1. Impurities can interfere with the crystal lattice formation. Trituration can help remove soluble impurities and induce crystallization. 2. Residual solvent can prevent the product from solidifying.
Low Yield of the final salt 1. Loss of product during filtration and washing. 2. Partial solubility of the salt in the reaction solvent.1. Use a minimal amount of cold solvent for washing the filtered solid. 2. Cool the reaction mixture in an ice bath to minimize solubility before filtration. Consider adding a co-solvent in which the salt is less soluble to precipitate more product.1. Minimizing the wash volume reduces the amount of product that dissolves. 2. Lowering the temperature decreases the solubility of the salt, leading to a higher recovery.

IV. Experimental Protocols and Diagrams

A. General Experimental Workflow

Synthesis Workflow start Start step1 Step 1: Ether Formation (Williamson or Mitsunobu) start->step1 step2 Work-up and Purification (Extraction, Chromatography) step1->step2 Crude Product step3 Step 2: N-Boc Deprotection & HCl Salt Formation step2->step3 Purified Intermediate step4 Isolation and Drying (Filtration, Vacuum Drying) step3->step4 Product Slurry end Final Product step4->end

Caption: General workflow for the synthesis of 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

B. Troubleshooting Logic for Low Yield in Williamson Synthesis

Troubleshooting Low Yield start Low Yield in Williamson Synthesis check_base Is the base strong enough? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes solution_base Use a stronger base (e.g., NaH) check_base->solution_base No check_elimination Is elimination a major side reaction? check_temp->check_elimination Yes solution_temp Gradually increase temperature and monitor reaction check_temp->solution_temp No solution_elimination Lower temperature or switch to Mitsunobu reaction check_elimination->solution_elimination Yes

Caption: A logical workflow for troubleshooting low yields in the Williamson ether synthesis step.

V. References

  • Organic Chemistry Video Tutorial. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 99-105.

  • University of Illinois Springfield. (n.d.). Chapter 9 Solutions to Problems – Alcohols, Phenols, Ethers, Thiols, Sulfides.

  • Cimarelli, C. (2015). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 20(8), 14324-14366. [Link]

  • Craig, R. L. (1969). U.S. Patent No. 3,450,608. U.S. Patent and Trademark Office.

  • Tsunoda, T., & Itô, S. (1998). New Mitsunobu Reagents. TCI Mail, 123.

  • Altman, R. A., Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2008). An improved catalyst system for the Cu-catalyzed O-arylation of 3- and 4-hydroxypyridines. The Journal of organic chemistry, 73(1), 284–286. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

  • Clutch Prep. (n.d.). Williamson Ether Synthesis Practice Problems.

  • Butters, M., Catterick, D., Craig, A., Percy, J., & Roberts, L. (2001). New directions in the Mitsunobu reaction. Tetrahedron letters, 42(44), 7741-7744.

  • Krasavin, M. (2019). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry, 17(32), 7545-7551. [Link]

  • LibreTexts Chemistry. (2023, January 22). Williamson Ether Synthesis.

  • Yoshida, J. I., Suga, S., Suzuki, K., & Nishida, K. (2004). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 126(42), 13740-13741. [Link]

  • Seechurn, C. C. C. J., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Synthetic Methods for Alkyl Aryl Ethers. In Methodologies in Amine Synthesis (pp. 231-252). Wiley-VCH Verlag GmbH & Co. KGaA.

  • Appiah-padi, S. K., Tuffour, I., Agyapong, A. A., & Osei-koom, D. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(37), 22079–22086. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]

  • Al-Masum, M. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. Journal of Student Research, 12(3).

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

  • DewWool. (n.d.). Ether Preparation.

  • Kiran, S., & Khan, K. M. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini reviews in medicinal chemistry, 21(14), 1896–1912. [Link]

  • Kumar, P., & Kumar, A. (2013). Synthesis and evaluation of deprotected N-BOC piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 331-334.

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.

  • Muramoto, N., Yoshino, K., Misaki, T., & Sugimura, T. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Synthesis, 45(07), 931-935. [Link]

  • Sanford, M. S., & Engle, K. M. (2022). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Journal of the American Chemical Society, 144(1), 108-113. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection.

Sources

Technical Support Center: 4-(2,4-Difluorophenoxy)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of process-related impurities. As a critical intermediate in pharmaceutical development, ensuring the purity of this compound is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: I'm seeing peaks in my HPLC chromatogram corresponding to my starting materials. How can I improve reaction completion?

Answer:

The presence of unreacted 4-hydroxypiperidine (or its N-protected precursor) and 2,4-difluorophenol is a common issue stemming from incomplete reaction. The core of this synthesis is typically a Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide (or equivalent).[1][2] To drive this reaction to completion, several factors are critical:

  • Basicity and Deprotonation: The piperidine alcohol must be fully deprotonated to form the nucleophilic alkoxide. If you are using a weak base like potassium carbonate (K₂CO₃), you may not be achieving complete deprotonation.

    • Expert Insight: Switching to a stronger base, such as sodium hydride (NaH) or potassium hydride (KH), will ensure irreversible deprotonation of the alcohol, significantly increasing the concentration of the active nucleophile.[3] This is a standard strategy for Williamson ether synthesis involving less reactive alcohols.

  • Solvent Choice: The solvent plays a crucial role in SN2 reactions. Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity.

    • Recommendation: Employ polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[1][3][4] These solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but leave the alkoxide nucleophile highly reactive, thus accelerating the reaction rate.

  • Temperature and Reaction Time: These reactions can be slow. A typical Williamson reaction is conducted at 50 to 100 °C for 1 to 8 hours.[1] If you are running the reaction at room temperature, a gentle increase in heat may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to determine the optimal reaction time and avoid degradation.

Question 2: An impurity with the same mass as my product is consistently appearing. What is its likely identity and how did it form?

Answer:

Observing an impurity with the same mass-to-charge ratio (m/z) as your desired 4-(2,4-Difluorophenoxy)piperidine strongly suggests the formation of a structural isomer. In this specific synthesis, there are two highly probable isomeric impurities that can form due to the multiple nucleophilic sites in the reactants.

  • N-Arylated Impurity (1-(2,4-difluorophenyl)piperidin-4-ol): The nitrogen atom of the piperidine ring is also a potent nucleophile. If you are not using an N-protected piperidine (e.g., N-Boc-4-hydroxypiperidine), the piperidine nitrogen can compete with the hydroxyl group and attack the activated 2,4-difluorophenyl ring. This results in the formation of a C-N bond instead of the desired C-O ether linkage.

  • C-Alkylated Impurity: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is sterically and electronically favored, C-alkylation can occur, especially at the positions ortho and para to the hydroxyl group. This side reaction is less common but possible under certain conditions.[3]

The below diagram illustrates the main reaction pathway and the competing side reactions leading to these isomeric impurities.

G cluster_reactants Starting Materials & Conditions cluster_reactions Reaction Pathways SM1 4-Hydroxypiperidine Alkoxide Piperidine Alkoxide (Nucleophile) SM1->Alkoxide Deprotonation Impurity_N Impurity 1-(2,4-Difluorophenyl)piperidin-4-ol (N-Arylation) SM1->Impurity_N Competing SNAr (N-Attack) (if N is unprotected) SM2 2,4-Difluorophenol Phenoxide Phenoxide (Nucleophile) SM2->Phenoxide Base Base (e.g., NaH) Solvent Solvent (e.g., DMF) Product Desired Product 4-(2,4-Difluorophenoxy)piperidine (O-Arylation) Alkoxide->Product Desired SNAr/Williamson (O-Attack) Impurity_C Impurity (C-Alkylation) Phenoxide->Impurity_C Side Reaction (C-Attack)

Caption: Competing reaction pathways in the synthesis.

Mitigation Strategy: The most effective way to prevent the N-arylated impurity is to use an N-protected starting material, such as N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group is stable under basic Williamson ether conditions and can be easily removed later with acid (e.g., HCl) during the salt formation step.

Question 3: How can I analytically distinguish between the desired O-arylated product and the isomeric N-arylated impurity?

Answer:

Differentiating between these isomers is critical for process control and requires robust analytical techniques. While they have the same mass, their structural differences lead to distinct spectroscopic signatures.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The key difference will be the chemical shift of the proton on the carbon bearing the oxygen or nitrogen. In the desired O-arylated product, the proton at C4 of the piperidine ring (the -CH-O- proton) will typically appear as a multiplet around 4.5-5.0 ppm. For the N-arylated impurity, this C4 proton is attached to a hydroxyl group (-CH-OH) and will be shifted upfield, likely appearing around 3.8-4.2 ppm. Furthermore, the protons on the piperidine ring adjacent to the nitrogen (-NCH₂) will show a significant downfield shift in the N-arylated isomer due to the direct attachment of the electron-withdrawing aromatic ring.

    • ¹³C NMR: The C4 carbon will also show a distinct chemical shift. In the desired ether, the C-O carbon will be in the 70-80 ppm range, while in the N-arylated alcohol impurity, the C-OH carbon will be further upfield, typically in the 60-70 ppm range.

  • Mass Spectrometry (MS): While the parent ion mass will be identical, their fragmentation patterns under MS/MS (tandem mass spectrometry) will differ. The desired ether will likely show fragmentation corresponding to the loss of the piperidine ring, while the N-arylated alcohol will show fragmentation patterns characteristic of the loss of water from the hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): The two isomers will have different polarities and should be separable by reverse-phase HPLC. The N-arylated alcohol, with its free hydroxyl group, is generally more polar than the corresponding ether and will therefore have a shorter retention time on a C18 column under typical reverse-phase conditions.

Summary of Analytical Signatures:

CompoundTypeKey ¹H NMR Signal (approx.)Key ¹³C NMR Signal (approx.)Relative HPLC Retention Time
4-(2,4-Difluorophenoxy)piperidine Desired Product (Ether)C4-H : ~4.5-5.0 ppmC 4-O: ~70-80 ppmLonger
1-(2,4-Difluorophenyl)piperidin-4-ol Isomeric Impurity (Alcohol)C4-H : ~3.8-4.2 ppmC 4-OH: ~60-70 ppmShorter
Question 4: What is the best experimental protocol for identifying and quantifying these impurities?

Answer:

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method, preferably with mass spectrometric detection (LC-MS), is the gold standard for impurity profiling in pharmaceutical development.[5][7]

Protocol: RP-HPLC Method for Impurity Profiling

  • Column: Use a high-resolution C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a high aqueous composition (e.g., 95% A, 5% B) to retain and resolve polar impurities.

    • Run a linear gradient over 20-30 minutes to 95% B to elute the main product and any non-polar impurities.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions and allow for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[7]

  • Detection:

    • UV/Vis Detector: Monitor at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

    • Mass Spectrometer (ESI+): Scan for the expected m/z of the product and potential impurities. This provides definitive mass information for peak identification.

  • Quantification: For accurate quantification, synthesize or procure a reference standard for each identified impurity. Create a calibration curve to determine the concentration of the impurities in your sample. The limit of quantitation for a similar piperidine analysis was found to be 0.44 µg/mL.[7]

Caption: Analytical workflow for impurity profiling.

Question 5: What are the most effective purification strategies to remove these impurities?

Answer:

Effective purification depends on the nature and quantity of the impurities present.

  • Column Chromatography: This is the most versatile method for removing both isomeric and starting-material-related impurities.[8]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient system of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The more polar N-arylated alcohol impurity will elute later than the desired, less polar ether product. Unreacted 2,4-difluorophenol will also separate well.

  • Recrystallization: If the final hydrochloride salt is a stable, crystalline solid, recrystallization can be a highly effective method for removing small amounts of impurities.[9]

    • Solvent Selection: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution. Common solvents for recrystallizing hydrochloride salts include isopropanol (IPA), ethanol, or mixtures like IPA/water or ethanol/diethyl ether.

  • Acid-Base Extraction: This can be useful during workup to remove unreacted 2,4-difluorophenol. Before product isolation, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) will extract the acidic phenol into the aqueous layer, leaving your basic piperidine product in the organic phase.

References

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(16), 4995. [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. [Link]

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(1), 153. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2021). Request PDF on ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples. (2018). Chemistry Notes. [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. [Link]

  • Pharmaceutical Impurity Analysis Overview. Agilent Technologies. [Link]

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. (2017). Chemical Science, 8(3), 2017-2022. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(10). [Link]

Sources

managing hygroscopicity of 4-(2,4-Difluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2,4-Difluorophenoxy)piperidine hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the hygroscopic nature of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. The following sections offer in-depth FAQs, troubleshooting protocols, and validated experimental procedures to ensure the integrity, stability, and accurate handling of this compound in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental principles of hygroscopicity as they relate to 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

Q1: What is hygroscopicity and why is 4-(2,4-Difluorophenoxy)piperidine hydrochloride susceptible?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere. For pharmaceutical ingredients, this is a critical physicochemical property that can significantly impact stability and handling.[1][2] The hydrochloride salt form of an active pharmaceutical ingredient (API), such as 4-(2,4-Difluorophenoxy)piperidine hydrochloride, often enhances solubility and stability, but the presence of the chloride ion can increase the compound's affinity for water molecules. Piperidine hydrochloride itself is known to be hygroscopic, a characteristic that is often conferred to its derivatives.[3]

Q2: What are the primary consequences of uncontrolled moisture absorption?

A2: Uncontrolled moisture absorption can lead to a cascade of negative effects, compromising experimental reproducibility and product quality.[4] Key consequences include:

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the purity and potency of the API.[4][5]

  • Physical State Changes: Moisture can induce changes in the solid-state properties of the powder, leading to caking, clumping, or even deliquescence (dissolving in the absorbed water). This complicates handling and manufacturing processes.[6]

  • Inaccurate Weighing: A primary and immediate issue is the inability to obtain an accurate mass measurement. A hygroscopic compound will continuously gain weight on an analytical balance, leading to significant errors in solution preparation and subsequent assays.

  • Reduced Shelf Life & Efficacy: Over time, moisture-induced degradation shortens the viable shelf life of the compound and can compromise its therapeutic efficacy.[4]

Q3: How does moisture absorption impact downstream analytical results?

A3: The impact is significant. If a sample has absorbed an unknown amount of water, its calculated concentration in solution will be erroneously high. This leads to inaccuracies in all subsequent quantitative analyses, such as HPLC, UV-Vis, and biological assays. Furthermore, degradation products resulting from moisture exposure can introduce interfering peaks in chromatograms or alter the compound's spectroscopic signature.

Q4: What is the difference between "water content" and "loss on drying (LOD)"?

A4: While related, these terms are not interchangeable.

  • Water Content specifically measures the amount of water present in a sample. Karl Fischer titration is the gold-standard method for its high specificity to water.[7][8] It can detect various forms of water, including free, entrapped, and bound water of crystallization.[7]

  • Loss on Drying (LOD) , often measured by thermogravimetric analysis (TGA) or a halogen moisture analyzer, determines the total mass lost from a sample upon heating.[9][10] This includes water but also any other volatile components (e.g., residual solvents). Therefore, LOD can be higher than the actual water content if other volatiles are present.

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide is designed to help you diagnose and resolve common problems encountered when working with 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

Observed Problem Probable Root Cause(s) Recommended Actions & Solutions
Inconsistent Weighing (Mass reading on the analytical balance continuously increases.)High hygroscopicity of the compound; exposure to ambient laboratory humidity.1. Work Quickly: Minimize the time the container is open and the compound is exposed.2. Use a Controlled Environment: Perform weighing inside a glovebox with a dry inert atmosphere (N₂ or Ar) or in a low-humidity (≤30% RH) room.[11]3. Weigh by Difference: Pre-weigh a sealed vial containing the compound, quickly transfer an approximate amount to your receiving vessel, and re-weigh the original vial. The difference in mass is the amount transferred.
Physical Appearance Change (Powder is clumpy, sticky, or appears wet.)Significant moisture absorption due to improper storage or prolonged exposure. This indicates a potential compromise of sample integrity.1. Isolate the Material: Immediately seal the container tightly and place it in a desiccator with a fresh, active desiccant.2. Quantify Water Content: Before further use, determine the water content using Karl Fischer titration (see SOP 3). This value is critical for correcting the sample weight for subsequent experiments.3. Assess Purity: Analyze the material's purity (e.g., via HPLC) to check for degradation products. If significant degradation has occurred, the material may be unusable.
Poor Solubility / Incomplete Dissolution The presence of absorbed water can alter the effective weight of the compound, leading to an attempt to dissolve more solute than calculated. In some cases, degradation products may be less soluble.1. Correct for Water Content: Use the water content value from Karl Fischer analysis to calculate the "dry" weight of the compound and adjust solvent volumes accordingly.2. Re-evaluate Storage: Review storage conditions to prevent future moisture uptake. Ensure containers are appropriate and sealed correctly.
Assay Results are Lower than Expected (e.g., Potency, concentration)The initial weight of the compound was artificially high due to absorbed water, leading to the preparation of a less concentrated solution than intended.1. Retest with Water Correction: If a portion of the original solid is available, determine its water content via Karl Fischer titration.2. Apply Correction Factor: Use the measured water content to apply a correction factor to the original weight and recalculate the actual concentration of the prepared solutions.3. Implement Proactive Handling: For all future experiments, adopt the strict handling and weighing protocols outlined in this guide (see Section 3).

Section 3: Protocols and Standard Operating Procedures (SOPs)

These detailed protocols provide step-by-step instructions for critical handling and analysis procedures.

SOP 1: Recommended Storage and General Handling

The primary defense against hygroscopicity is preventing moisture exposure from the outset.

  • Upon Receipt: Do not open the supplier's container in an uncontrolled environment. Place the sealed container inside a desiccator or a glovebox antechamber to equilibrate.

  • Storage Container: Store the compound in a tightly sealed, airtight container, preferably made of glass. Ensure the cap has a chemically inert liner.

  • Storage Conditions:

    • Temperature: Store at room temperature unless otherwise specified by the supplier.[12]

    • Atmosphere: For long-term storage or for highly sensitive applications, backfill the container with a dry, inert gas (e.g., nitrogen or argon) before sealing.

    • Desiccation: Always store the container within a desiccator containing an active desiccant such as silica gel or a molecular sieve.[13][14] Regularly check and replace or regenerate the desiccant as needed.

  • Handling Environment: Whenever possible, handle the compound in a controlled environment.

    • Ideal: An inert atmosphere glovebox (<1% O₂, <10 ppm H₂O).

    • Acceptable: A controlled humidity room or chamber (Relative Humidity <40%).[15]

    • Minimum: If working on an open bench, work quickly, keep containers sealed as much as possible, and avoid working on days with high ambient humidity.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

SOP 2: Accurate Weighing of a Hygroscopic Sample

This protocol uses the "weighing by difference" technique to minimize errors from moisture absorption.

  • Preparation: Place the sealed container of 4-(2,4-Difluorophenoxy)piperidine hydrochloride, your spatula, and the vessel you will be weighing into (e.g., a clean, dry vial) onto the analytical balance to allow for temperature and atmospheric equilibration.

  • Initial Weighing: Tare the balance. Place the closed source container of the compound on the balance and record its mass precisely (m₁).

  • Transfer: Remove the source container from the balance. Open it and quickly transfer a small amount of the powder into the receiving vessel. Do not place the receiving vessel on the balance at this stage. Immediately and tightly reseal the source container.

  • Final Weighing: Place the closed source container back on the balance and record its new, lower mass (m₂).

  • Calculation: The exact mass of the compound transferred (m_transferred) is the difference between the initial and final weights:

    • m_transferred = m₁ - m₂

  • Documentation: Record this transferred weight for your experimental records. This method ensures that any moisture absorbed by the compound during the brief transfer does not affect the final measured mass.

SOP 3: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the most accurate method for quantifying water content.[8][18] This SOP provides a general guideline for a volumetric KF titration.

  • System Preparation:

    • Ensure the KF titrator is clean and the titration cell is sealed from atmospheric moisture.

    • Fill the burette with a standardized volumetric KF titrant (e.g., Hydranal™-Composite 5).

    • Fill the titration cell with a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent).

  • Pre-Titration (Cell Conditioning):

    • Start the titrator's conditioning or pre-titration mode. The instrument will automatically titrate any residual moisture within the solvent until a stable, dry endpoint is reached. This establishes a dry baseline.

  • Sample Preparation & Introduction:

    • Using the procedure from SOP 2 , accurately weigh approximately 50-100 mg of 4-(2,4-Difluorophenoxy)piperidine hydrochloride into a dry, clean weighing boat or directly into a syringe for injection.

    • Quickly and carefully introduce the entire weighed sample into the conditioned titration cell. Ensure the cell is sealed immediately after addition.

  • Titration:

    • Start the titration sequence on the instrument. The titrator will dispense the KF reagent until all water from the sample has reacted.

    • The instrument will automatically detect the endpoint and stop the titration.

  • Calculation & Reporting:

    • The instrument's software will calculate the water content, typically expressed as a percentage (w/w), based on the volume of titrant used, the titrant's concentration, and the sample weight.

    • The result should be reported as "% H₂O by KF". This value can then be used to calculate the "dry" or "anhydrous" mass of the compound for preparing solutions of precise concentration.

Section 4: Visual Workflow and Logic Diagrams

Visual aids help clarify the decision-making process and experimental flow for handling this compound.

Diagram 1: Handling and Analysis Workflow

This diagram outlines the decision-making process from receiving the compound to its final use, ensuring sample integrity is maintained at each step.

cluster_0 Initial Handling & Storage cluster_1 Pre-Use Assessment cluster_2 Experimental Use Receive Receive Compound (Sealed Container) Store Store in Desiccator (Tightly Sealed, Inert Gas Optional) Receive->Store Check Check Physical Appearance (Free-flowing powder?) Store->Check Good Appearance OK Check->Good Yes Bad Clumped/Sticky (Suspect Moisture) Check->Bad No Weigh Weigh Sample (Use SOP 2) Good->Weigh KF_Test Perform Karl Fischer Titration (SOP 3) Bad->KF_Test KF_Test->Weigh Proceed with known water content Prep Prepare Solution / Use in Assay (Correct mass for water content if known) Weigh->Prep

Caption: Decision workflow for handling 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

Diagram 2: Impact of Hygroscopicity on Experimental Integrity

This diagram illustrates how moisture absorption leads to a variety of negative downstream consequences.

A 4-(2,4-Difluorophenoxy)piperidine HCl (Hygroscopic Solid) B Exposure to Ambient Humidity A->B C Moisture Absorption (H₂O) B->C D1 Inaccurate Mass (Weight Gain) C->D1 D2 Physical Changes (Caking, Clumping) C->D2 D3 Chemical Degradation (e.g., Hydrolysis) C->D3 E1 Incorrect Solution Concentration D1->E1 E2 Poor Handling & Processing D2->E2 E3 Loss of Purity & Reduced Potency D3->E3 F Compromised Experimental Results & Reduced Shelf-Life E1->F E2->F E3->F

Caption: Consequences of moisture absorption on experimental outcomes.

References

  • Vertex AI Search. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14247402, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.
  • Chemicalbook. (2025). 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?
  • Condair.
  • ResearchGate. (2023).
  • Mettler Toledo.
  • Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability.
  • National Center for Biotechnology Information (PMC). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Mettler Toledo.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 4,4-Difluoropiperidine hydrochloride.
  • ResolveMass Laboratories Inc. TGA Analysis for Moisture Content.
  • Sigma-Aldrich.
  • Rotronic.
  • TCI Chemicals. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride 106266-04-0.
  • Humi Pak. Pharmaceutical Desiccants | Primary Packaging solution.
  • Pharma Excipients. (2022).
  • PubMed.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride.
  • NETZSCH Group. (2020). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis.
  • OneVue Sense. (2020). Laboratory Temperature and Humidity Requirements & Compliance.
  • Google Patents.
  • Sigma-Aldrich. Active Pharmaceutical Ingredient (API)
  • Dry Tec Industries. Pharmaceutical Desiccants.
  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chem-Impex. 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.
  • Patsnap Eureka. (2025).
  • MDPI. (2024).
  • Cole-Parmer. The Importance of Humidity Control & Monitoring.
  • Sigma-Aldrich. 4,4-Difluoropiperidine 97 144230-52-4.
  • National Center for Biotechnology Information (NCBI).
  • Thermoline Scientific. (2025).
  • ResearchGate. (2025). Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples.
  • News-Medical.Net.
  • Sorbead India. (2025). The Role of Desiccants in Pharmaceutical Stability.
  • RSC Publishing. (2025). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling.
  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • YouTube. (2025). Hygroscopicity in Pharmaceuticals.
  • Desiccant Pak. Moisture absorber packets for pharmaceutical industry.
  • Chemicalbook. (2025). Piperidine hydrochloride | 6091-44-7.
  • ResearchGate. (2025).

Sources

Validation & Comparative

A Comparative Guide to 4-(2,4-Difluorophenoxy)piperidine Hydrochloride and Other Piperidine Derivatives for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in the design of centrally acting therapeutics, prized for its favorable pharmacokinetic properties and synthetic tractability.[1][2] This guide provides a comparative analysis of 4-(2,4-Difluorophenoxy)piperidine hydrochloride , a fluorinated phenoxypiperidine derivative, against other key piperidine classes with established central nervous system (CNS) activity. Due to the limited publicly available data on the title compound, this analysis leverages structure-activity relationship (SAR) data from closely related analogs to infer its potential pharmacological profile. We will focus on its structural relationship to potent dopamine D4 (D4R) receptor antagonists and sigma-1 (σ1) receptor modulators, two important CNS targets. This guide will delve into the nuanced structural modifications that dictate receptor affinity and selectivity, present predictive physicochemical and ADME/Tox properties, and provide detailed, field-proven experimental protocols for evaluating such compounds.

Introduction: The Piperidine Scaffold in CNS Drug Design

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting the CNS.[2] Its saturated, six-membered heterocyclic structure offers a three-dimensional geometry that can be readily modified to present functional groups in precise spatial orientations for optimal target engagement. The basic nitrogen atom is typically protonated at physiological pH, providing a key interaction point for many receptors and transporters while also influencing solubility and pharmacokinetic profiles.[2] The versatility of the piperidine core allows for its incorporation into compounds targeting a wide array of CNS receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Profile of the Focus Molecule: 4-(2,4-Difluorophenoxy)piperidine Hydrochloride

Chemical Structure and Physicochemical Properties

  • IUPAC Name: 4-(2,4-Difluorophenoxy)piperidine hydrochloride

  • Molecular Formula: C₁₁H₁₄ClF₂NO[3]

  • Molecular Weight: 249.68 g/mol [3]

  • Predicted Properties: A summary of key physicochemical properties is presented in Table 1. These values are calculated using established computational models to provide a baseline for comparison.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery
cLogP 2.8 Indicates good lipophilicity for BBB penetration.
Topological Polar Surface Area (TPSA) 22.1 Ų Low TPSA is favorable for CNS penetration.
pKa (strongest basic) 9.5 The piperidine nitrogen will be protonated at physiological pH.
H-Bond Donors 1

| H-Bond Acceptors | 2 | |

Comparative Analysis: Potential Biological Targets and SAR

Based on its core structure—a piperidine ring linked via an ether to a substituted phenyl group—4-(2,4-Difluorophenoxy)piperidine hydrochloride shares key pharmacophoric features with ligands for the D4 dopamine receptor and the sigma-1 (σ1) receptor.

Comparison with Dopamine D4 Receptor Antagonists

The D4 receptor is a D2-like GPCR implicated in various neuropsychiatric disorders, and D4R antagonists are being investigated for conditions like L-DOPA induced dyskinesias in Parkinson's disease.[4][5] Recent studies have highlighted a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and highly selective D4R antagonists.[5]

  • Structural Similarities: The core phenoxymethyl-piperidine scaffold is a direct parallel to our focus molecule.

  • Key SAR Insights from Comparators:

    • Fluorination: The presence of fluorine on the phenyl ring is a common feature in potent D4R ligands. For example, a 3,4-difluorophenoxy analog showed a Kᵢ of 2.7 nM.[5] This suggests the 2,4-difluoro substitution on our title compound is likely to contribute favorably to binding affinity.

    • Piperidine Substitution: In related series, the placement of substituents on the piperidine ring is critical for activity and selectivity.

    • Ether Linkage: The ether linkage provides optimal spacing and conformational flexibility between the aromatic ring and the basic piperidine nitrogen.

Table 2: Comparison with a Known D4R Antagonist

Compound Structure D4R Kᵢ (nM) Selectivity vs. D2/D3
4-(2,4-Difluorophenoxy)piperidine Structure of title compound Predicted: Low nM Predicted: High

| Comparator: 3-(3,4-difluorophenoxy)methyl-4,4-difluoropiperidine derivative | Representative structure from literature | 2.7 | >2000-fold |

The difluorination on the phenoxy ring of our title compound is a key feature shared with highly potent D4R antagonists. It is plausible that 4-(2,4-Difluorophenoxy)piperidine hydrochloride acts as a potent and selective D4R antagonist.

Comparison with Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and has emerged as a target for neurodegenerative diseases and pain.[6][7] Many high-affinity σ1 ligands feature a phenoxyalkylpiperidine scaffold.

  • Structural Similarities: The general structure of a substituted piperidine connected to a phenoxy group via a linker is a well-established pharmacophore for σ1 receptor ligands.

  • Key SAR Insights from Comparators:

    • Hydrophobic Moiety: The phenoxy group serves as the hydrophobic component that interacts with the binding pocket of the σ1 receptor. Fluorine substitution can enhance this interaction.

    • Basic Amine: The protonated piperidine nitrogen forms a crucial salt bridge with a key acidic residue (Glu172) in the σ1 receptor binding site.

    • Linker Length: The length and nature of the linker between the phenoxy and piperidine moieties are critical for optimal affinity. While our title compound has a direct ether linkage, many potent σ1 ligands have a short alkyl chain linker.

A fascinating study demonstrated that subtle modifications to a piperidine scaffold could shift its selectivity from D4R to σ1R, highlighting the overlapping pharmacophoric requirements. This underscores the possibility that 4-(2,4-Difluorophenoxy)piperidine hydrochloride could also possess significant affinity for the σ1 receptor.

Predictive ADME/Tox Profile

For any CNS drug candidate, a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. While experimental data for the title compound is unavailable, we can make predictions based on its structure and data from similar piperidine-containing drugs.[1]

  • Blood-Brain Barrier (BBB) Penetration: With a cLogP of ~2.8 and a low TPSA, the compound is predicted to have good BBB penetration.

  • Metabolic Stability: The piperidine ring itself is relatively stable, but metabolism can occur on the phenyl ring or via N-dealkylation. The fluorine atoms may block some sites of metabolism, potentially improving metabolic stability.

  • Plasma Protein Binding: Small, relatively polar molecules like this are generally predicted to have low to moderate plasma protein binding.[1]

  • Potential for hERG Inhibition: The presence of a basic nitrogen and a lipophilic aromatic group warrants evaluation for potential off-target activity at the hERG potassium channel, a common liability for CNS drugs.

Experimental Protocols

To empirically determine the pharmacological profile of 4-(2,4-Difluorophenoxy)piperidine hydrochloride and validate the predictions made in this guide, the following experimental protocols are recommended.

Protocol for Competitive Radioligand Binding Assay (σ1 Receptor)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the σ1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing human σ1 receptors.

  • Radioligand: -Pentazocine (a selective σ1 ligand).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test Compound: 4-(2,4-Difluorophenoxy)piperidine hydrochloride, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Preparation: Pre-soak glass fiber filters in 0.5% polyethyleneimine.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 25 µL of -Pentazocine (at a final concentration near its Kₔ, e.g., 2-5 nM).

    • 25 µL of test compound at various concentrations (or buffer for total binding, or Haloperidol for non-specific binding).

  • Equilibration: Incubate the plate for 120 minutes at 25°C.

  • Termination: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol for Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human DAT.

  • Radioligand: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • Non-specific Uptake Control: A known DAT inhibitor like GBR12909 (10 µM) or cocaine (30 µM).

  • Test Compound: 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

  • Scintillation Counter and Cocktail.

Procedure:

  • Cell Plating: Plate DAT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer. Add the test compound at various concentrations and incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Add [³H]Dopamine (at a final concentration near its Kₘ, e.g., 10-20 nM) to each well to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature. The timing is critical as this is a kinetic measurement.[8]

  • Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold uptake buffer to remove unbound [³H]Dopamine.

  • Lysis and Counting: Lyse the cells with a lysis buffer, transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of specific uptake (Total Uptake - Non-specific Uptake) against the log concentration of the test compound.

Visualizations

General Experimental Workflow

G cluster_0 Compound Profiling Workflow A Test Compound 4-(2,4-Difluorophenoxy)piperidine HCl B Primary Screening: Radioligand Binding Assays (e.g., D4R, σ1R) A->B C Determine Binding Affinity (Ki) B->C D Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ flux) C->D If active E Determine Potency (EC50/IC50) and Efficacy (% Activation/Inhibition) D->E F Selectivity Profiling (Panel of related receptors) E->F G In Vitro ADME/Tox (Metabolic Stability, hERG, etc.) F->G H Lead Candidate G->H Favorable Profile

Caption: Overlapping pharmacophoric features for D4R and σ1R ligands.

Conclusion and Future Directions

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a structurally intriguing molecule that, based on robust SAR data from related analogs, holds significant potential as a ligand for CNS targets, most notably the dopamine D4 and sigma-1 receptors. The difluorophenyl moiety is a known bioisostere that can enhance binding affinity and modulate metabolic stability, making this compound a compelling candidate for further investigation.

The immediate path forward requires empirical validation. The assays detailed in this guide provide a clear roadmap for determining the compound's binding affinity, functional activity, and selectivity profile. Subsequent studies should focus on in vitro ADME assays to build a more complete profile. Should this compound demonstrate high affinity and selectivity for a particular target, it could serve as a valuable tool compound for CNS research or as a starting point for a lead optimization program.

References

  • Witt, J. O., et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Medicinal Chemistry Letters, 9(7), 656-661. [Link]

  • Witt, J. O., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect, 5(21), 6435-6440. [Link]

  • Guzman, F., & Ghavami, A. (2021). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(19), 10629. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • ZQ-CHEM. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved January 26, 2026, from [Link]

  • Campochiaro, L., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Cancers, 14(10), 2498. [Link]

  • Sonesson, C., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(9), 2746-2756. [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1933. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 26, 2026, from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116805. [Link]

  • Berardi, F., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 63(24), 15761-15781. [Link]

  • Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved January 26, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. Retrieved January 26, 2026, from [Link]

  • Witt, J. O., et al. (2019). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-(2,4-Difluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within neuroscience and related therapeutic areas, the piperidine scaffold is a cornerstone of numerous pharmacologically active agents.[1] The compound 4-(2,4-Difluorophenoxy)piperidine hydrochloride represents a chemical entity with significant potential, sharing structural motifs with established atypical antipsychotics and other CNS-active molecules.[2] However, its therapeutic promise is intrinsically linked to its selectivity. Unintended interactions with off-target receptors can lead to undesirable side effects, complicating the development trajectory.

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. We will delve into the rationale for selecting a panel of potential off-targets, present detailed protocols for robust in-vitro evaluation, and offer a comparative analysis based on hypothetical, yet plausible, experimental data. Our objective is to equip researchers with the strategic insights and practical methodologies required to thoroughly characterize the selectivity profile of this and similar compounds.

Rationale for Target Selection: Deconstructing the Pharmacophore

The molecular architecture of 4-(2,4-Difluorophenoxy)piperidine hydrochloride—a piperidine core linked to a difluorinated phenyl ring via an ether linkage—suggests a high probability of interaction with monoamine G-protein coupled receptors (GPCRs). This hypothesis is strengthened by its structural similarity to intermediates used in the synthesis of atypical antipsychotics like Iloperidone and Risperidone, which exhibit complex polypharmacology across dopaminergic and serotonergic receptors.[2]

Iloperidone, for instance, displays high affinity for serotonin 5-HT2A and dopamine D3 receptors, with intermediate affinity for dopamine D2A and D4 receptors.[2][3] Similarly, the broader class of phenylpiperidine derivatives has been extensively explored for activity at dopamine, serotonin, and opioid receptors.[4][5] Therefore, a logical and scientifically rigorous cross-reactivity study must prioritize these receptor families.

Based on this analysis, we hypothesize a primary target and a subsequent panel of key receptors for a comprehensive selectivity screen:

  • Hypothesized Primary Target: Dopamine D4 Receptor (D4R). The D4 receptor is a key target for novel antipsychotics and other CNS disorders, and ligands with this core structure have shown high affinity for it.[6][7][8][9]

  • Primary Off-Target Panel (Dopamine Receptors): D2 and D3 receptors. These are the closest relatives to D4 and are primary targets for most antipsychotic drugs.[10]

  • Secondary Off-Target Panel (Serotonin Receptors): 5-HT2A, 5-HT1A, and 5-HT2C receptors. These receptors are frequently implicated in the therapeutic efficacy and side-effect profiles of atypical antipsychotics.[3][11]

  • Tertiary Off-Target Panel (Adrenergic Receptors): α1A-adrenergic receptor. Interaction with this receptor is a common liability for CNS-active drugs, often leading to cardiovascular side effects like orthostatic hypotension.[12]

To provide a meaningful comparison, we will evaluate our topic compound against established, selective ligands for some of these targets.

Comparator Compounds:

  • L-745,870: A well-characterized, highly selective D4 receptor antagonist.

  • Haloperidol: A conventional antipsychotic with high affinity for the D2 receptor.

  • Ketanserin: A classic 5-HT2A receptor antagonist.

Experimental Framework for Selectivity Profiling

A robust assessment of cross-reactivity relies on a multi-tiered experimental approach, moving from initial binding affinity to functional consequences of receptor interaction. The following diagram illustrates a standard workflow for such a study.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Data Analysis & Interpretation A Compound Synthesis & Purification of 4-(2,4-Difluorophenoxy)piperidine HCl B Radioligand Binding Assays (Competition Binding) A->B Test Compound C cAMP Functional Assays (Gs/Gi signaling) B->C D β-Arrestin Recruitment Assays (Signal Transduction) B->D E Determine Ki, IC50, EC50 values C->E D->E F Calculate Selectivity Ratios E->F G Comprehensive Cross-Reactivity Profile F->G

Caption: A tiered workflow for assessing compound selectivity.

Methodologies and Protocols

Scientific integrity demands that each experimental protocol be self-validating. This is achieved through the inclusion of appropriate controls, adherence to established standards, and transparent data analysis procedures.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor by assessing its ability to compete with a high-affinity radiolabeled ligand.[13]

Objective: To determine the binding affinity (Ki) of 4-(2,4-Difluorophenoxy)piperidine hydrochloride and comparator compounds at the selected panel of receptors.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., D4.4, D2L, 5-HT2A).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.[14]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2/D4, [³H]-Ketanserin for 5-HT2A) near its Kd value, and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For each receptor, include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

cAMP Functional Assays

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the production of the second messenger cyclic AMP (cAMP).[15] This is particularly relevant for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins.[16]

Objective: To characterize the functional activity (EC50 for agonists, IC50 for antagonists) of the test compounds at Gs- or Gi-coupled receptors (e.g., D2, D4, 5-HT1A).

Step-by-Step Protocol:

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest.

    • Seed the cells into 384-well plates and allow them to adhere overnight.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of a known agonist for the receptor (typically at its EC80 concentration) to all wells except the negative control.

    • For Gi-coupled receptors, simultaneously add a Gs-pathway activator like forskolin to stimulate a baseline level of cAMP production that can be inhibited.

    • Incubate for a further 30-60 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18] These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate dose-response curves by plotting the assay signal against the log concentration of the test compound.

    • For antagonists, calculate the IC50 value, representing the concentration that inhibits 50% of the agonist-induced cAMP response.

β-Arrestin Recruitment Assays

This assay provides an alternative measure of receptor activation, independent of G-protein coupling. It quantifies the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.[19] This is crucial for identifying "biased ligands" that may preferentially activate one pathway over another.[20]

Objective: To assess the ability of the test compounds to promote or block the interaction between the target GPCRs and β-arrestin.

Step-by-Step Protocol:

  • Assay Principle:

    • Utilize a commercially available assay system, such as the PathHunter® assay (DiscoverX/Eurofins).[21] These systems use engineered cells co-expressing the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (EA).

    • Ligand-induced recruitment of β-arrestin to the GPCR forces the complementation of the enzyme fragments, generating an active enzyme whose activity can be measured.[22]

  • Cell Handling and Plating:

    • Culture the engineered cells according to the supplier's instructions.

    • Plate the cells in white, solid-bottom 384-well assay plates and incubate.

  • Compound Addition and Incubation:

    • For agonist testing, add varying concentrations of the test compound to the cells.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a reference agonist.

    • Incubate the plates for 60-90 minutes at 37°C.

  • Signal Detection:

    • Add the detection reagents, which contain the substrate for the complemented enzyme.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the signal versus the log concentration of the compound.

    • Determine EC50 values for agonists or IC50 values for antagonists from the resulting dose-response curves.

Comparative Data Analysis (Hypothetical)

The following tables summarize the hypothetical data generated from the described assays. This data is designed to be illustrative of a compound with high affinity and functional antagonism at the D4 receptor, with varying degrees of cross-reactivity at other monoamine receptors.

Table 1: Comparative Binding Affinities (Ki, nM)
CompoundD4D2D35-HT2A5-HT1A5-HT2Cα1A-Adrenergic
4-(2,4-Difluorophenoxy)piperidine HCl 2.5 15045152508035
L-745,870 (D4 Selective)1.8>10,000>10,000>5,000>10,000>10,000>10,000
Haloperidol (D2 Selective)801.25.51202,5001,80020
Ketanserin (5-HT2A Selective)>5,000250>5,0002.11,50030010
Table 2: Comparative Functional Activities (IC50, nM) - Antagonist Mode
CompoundD4 (β-Arrestin)D2 (cAMP)5-HT2A (β-Arrestin)α1A-Adrenergic (β-Arrestin)
4-(2,4-Difluorophenoxy)piperidine HCl 5.2 3102865
L-745,8704.5>10,000>10,000>10,000
Haloperidol1502.820045
Ketanserin>10,0004805.018

Interpretation and Conclusion

The hypothetical data presented paints a clear picture of 4-(2,4-Difluorophenoxy)piperidine hydrochloride as a potent D4 receptor antagonist.

  • Primary Activity: The compound shows high affinity (Ki = 2.5 nM) and functional antagonism (IC50 = 5.2 nM) at the D4 receptor, comparable to the selective tool compound L-745,870.

  • Selectivity Profile:

    • vs. D2/D3: It demonstrates significant selectivity for D4 over other dopamine receptor subtypes (60-fold vs. D2; 18-fold vs. D3 in binding assays). This is a desirable characteristic, as high D2 receptor blockade is often associated with extrapyramidal side effects.[11]

    • vs. 5-HT Receptors: The compound exhibits notable affinity for the 5-HT2A receptor (Ki = 15 nM) and, to a lesser extent, the 5-HT2C receptor. This dual D4/5-HT2A antagonism is a hallmark of many atypical antipsychotics and may contribute to a favorable therapeutic profile.[23]

    • vs. Adrenergic Receptors: There is moderate activity at the α1A-adrenergic receptor (Ki = 35 nM). This indicates a potential liability for cardiovascular side effects, such as orthostatic hypotension, which would need to be carefully monitored in subsequent in-vivo safety pharmacology studies.[12]

Causality and Next Steps: The ether linkage and the difluoro-substitution on the phenyl ring are critical determinants of this binding profile. The fluorine atoms can alter the electronic properties and conformation of the molecule, influencing its interaction with the receptor binding pockets. The piperidine nitrogen serves as a key basic handle for anchoring the ligand within the acidic residues of the transmembrane domains of these aminergic GPCRs.

References

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • Nowak, G. et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. Available from: [Link]

  • Gress, K. et al. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71360, Iloperidone. Available from: [Link]

  • van der Woude, P. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Utrecht University Repository. Available from: [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • Saitman, A. et al. (2014). Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. PubMed. Available from: [Link]

  • Boissard, C. et al. (2001). SAR of novel biarylmethylamine dopamine D4 receptor ligands. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available from: [Link]

  • Schmid, C.L. et al. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. Available from: [Link]

  • PFLIMLIN, M. et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. Available from: [Link]

  • Ichikawa, J. et al. (2011). Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission. PubMed. Available from: [Link]

  • Quoyer, J. et al. (2020). Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform. bioRxiv. Available from: [Link]

  • U.S. Food and Drug Administration. (2016). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. Available from: [Link]

  • Saitman, A. et al. (2014). Cross-Reactivity of Acetylfentanyl and Risperidone With a Fentanyl Immunoassay. ResearchGate. Available from: [Link]

  • G-Avinoam, O. et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. Available from: [Link]

  • Butini, S. et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. Available from: [Link]

  • Richelson, E. & Souder, T. (2000). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. PubMed. Available from: [Link]

  • Schihada, H. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available from: [Link]

  • Mailman, R.B. & Murthy, V. (2010). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Iloperidone?. Patsnap Synapse. Available from: [Link]

  • Butini, S. et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available from: [Link]

  • U.S. Food and Drug Administration. (2011). Clinical Pharmacology Labeling for Human Prescription Drug and Biological Products — Considerations, Content, and Format. Regulations.gov. Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Available from: [Link]

  • Kumar, A. et al. (2021). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. NIH. Available from: [Link]

  • Benitez, F. Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. Academia.edu. Available from: [Link]

  • Zhang, M. et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]

  • Inoue, A. et al. (2019). Illuminating G-Protein-Coupling Selectivity of GPCRs. PMC. Available from: [Link]

  • Husbands, S.M. et al. (2013). Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. PubMed Central. Available from: [Link]

  • Khan, A. et al. (2011). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available from: [Link]

  • Parravicini, C. et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. Available from: [Link]

  • Grover, S. & Ghosh, A. (2011). Body cutaneous rash with olanzapine and risperidone: is there cross sensitivity?. Journal of Psychiatric Intensive Care. Available from: [Link]

  • Parravicini, C. et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Summary for Clinical Pharmacology and Biopharmaceutics Information. Available from: [Link]

  • Wyska, E. et al. (2020). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. MDPI. Available from: [Link]

  • Gaponova, A.S. et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • Tuplin, E.W. & Holahan, M.R. (2017). Classics in Chemical Neuroscience: Aripiprazole. PMC. Available from: [Link]

  • Patsnap. (2024). What are D4 receptor antagonists and how do they work?. Patsnap Synapse. Available from: [Link]

  • Eurofins Discovery. β-arrestin Assays. Available from: [Link]

  • U.S. Food and Drug Administration. Label for Risperdal. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • S. Boonen, S. et al. (2015). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available from: [Link]

  • Chokhawala, K. & Stevens, L. (2023). Risperidone. NCBI Bookshelf. Available from: [Link]

  • Zhang, J.H. et al. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

Sources

Navigating the Receptor Landscape: A Comparative Analysis of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride Affinity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the receptor affinity profile of a novel compound is a critical step in elucidating its mechanism of action and predicting its therapeutic potential and off-target effects. This guide provides a comprehensive framework for a comparative analysis of the receptor affinity of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. While direct binding data for this specific molecule is not yet broadly published, its structural motifs, particularly the phenoxy-piperidine core, suggest potential interactions with several key receptor families.

This guide, therefore, takes a predictive and methodological approach. We will first deduce the most probable receptor targets based on structure-activity relationships gleaned from public domain research on analogous compounds. Subsequently, we will provide detailed, field-proven protocols for conducting robust in vitro binding assays to quantitatively assess the affinity of 4-(2,4-Difluorophenoxy)piperidine hydrochloride for these hypothesized targets. This guide is designed to be a self-validating system, empowering researchers to generate high-quality, reproducible data.

Rationale for Target Selection: A Hypothesis-Driven Approach

The chemical structure of 4-(2,4-Difluorophenoxy)piperidine hydrochloride provides clues to its potential biological targets. The piperidine ring is a common scaffold in many centrally active compounds, while the difluorophenoxy moiety can significantly influence receptor interactions. Based on extensive literature precedent for structurally related molecules, we hypothesize that this compound is likely to exhibit affinity for the following receptors:

  • Dopamine D4 Receptor: Derivatives of 4-(phenoxymethyl)piperidine have been identified as potent and highly selective antagonists of the dopamine D4 receptor.[1][2][3] The D4 receptor, a G protein-coupled receptor (GPCR), is implicated in various neurological and psychiatric conditions, making it a key target in drug discovery.[3]

  • Sigma-1 Receptor: Phenoxyalkylpiperidines are a known class of high-affinity ligands for the sigma-1 receptor, an intracellular chaperone protein involved in a multitude of cellular functions.[4][5]

  • Serotonin Transporter (SERT): The piperidine moiety is also a core feature of many serotonin reuptake inhibitors.[6][7] Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), features a substituted piperidine ring.[6]

Therefore, a primary characterization of 4-(2,4-Difluorophenoxy)piperidine hydrochloride should focus on determining its binding affinity (Ki) for these three targets.

Experimental Protocols for Receptor Affinity Determination

To empirically test our hypothesis, we will employ competitive radioligand binding assays. This technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's inhibition constant (Ki).

General Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubate Membranes with Radioligand and Competitor (Test or Reference Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Reference_Compound Reference Compound Dilutions Reference_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation_Counting Scintillation Counting of Bound Radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis to Determine IC50 and Ki Values Scintillation_Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Dopamine D4 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of 4-(2,4-Difluorophenoxy)piperidine hydrochloride for the human dopamine D4 receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.

    • Reference Compound: L-745,870 (a highly selective D4 antagonist).[1][8]

    • Test Compound: 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference compound (L-745,870) in the assay buffer.

    • In a 96-well plate, add the assay buffer, the appropriate dilution of the test or reference compound, and the cell membranes (typically 10-20 µg of protein per well).

    • Initiate the binding reaction by adding the radioligand ([³H]-Spiperone) at a final concentration close to its Kd value.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test and reference compounds.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: Sigma-1 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of 4-(2,4-Difluorophenoxy)piperidine hydrochloride for the sigma-1 receptor.

  • Materials:

    • Guinea pig brain membrane homogenate or membranes from a cell line expressing the sigma-1 receptor.

    • Radioligand: [³H]-(+)-Pentazocine.

    • Reference Compound: Haloperidol.[4][5]

    • Test Compound: 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Procedure: The procedure is analogous to the dopamine D4 receptor binding assay, with the following modifications:

    • The incubation is typically performed at 37°C for 90 minutes.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol (e.g., 10 µM).

  • Data Analysis: The data analysis follows the same principles as described for the dopamine D4 receptor assay.

Detailed Protocol: Serotonin Transporter (SERT) Binding Assay
  • Objective: To determine the binding affinity (Ki) of 4-(2,4-Difluorophenoxy)piperidine hydrochloride for the human serotonin transporter.

  • Materials:

    • Human platelet membranes or membranes from a cell line stably expressing the human serotonin transporter.

    • Radioligand: [³H]-Paroxetine.[4]

    • Reference Compound: Paroxetine.[6][7]

    • Test Compound: 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Procedure: The procedure is similar to the previous assays, with the following key points:

    • Incubation is typically carried out at room temperature for 60 minutes.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled SERT inhibitor, such as fluoxetine or paroxetine (e.g., 10 µM).

  • Data Analysis: The data analysis is performed as described above to determine the IC50 and Ki values.

Comparative Data Analysis: Benchmarking Against Standards

The primary output of these assays will be the Ki values for 4-(2,4-Difluorophenoxy)piperidine hydrochloride at each of the three targets. To contextualize these findings, it is essential to compare them with the affinities of well-established reference compounds.

Table 1: Hypothetical Comparative Receptor Affinity Profile

CompoundDopamine D4 Receptor Ki (nM)Sigma-1 Receptor Ki (nM)Serotonin Transporter (SERT) Ki (nM)
4-(2,4-Difluorophenoxy)piperidine HCl To be determinedTo be determinedTo be determined
L-745,8700.43[1][8]>1000>1000
Haloperidol0.8 - 202 - 4[4]>1000
Paroxetine>1000>1000<1[6]

This table presents a template for organizing the experimental data. The Ki values for the reference compounds are sourced from the cited literature.

The selectivity of the test compound can be assessed by calculating the ratio of Ki values for the different receptors. For instance, a high D4/SERT Ki ratio would indicate selectivity for the serotonin transporter over the dopamine D4 receptor.

Understanding the Broader Context: Signaling Pathways and In Vitro ADME

Beyond receptor affinity, a comprehensive understanding of a compound's pharmacological profile requires an appreciation of its potential downstream effects and its drug-like properties.

Relevant Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for our hypothesized receptor targets.

Dopamine D4 Receptor Signaling Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Gi Gαi/o D4R->Gi activates ERK ERK Pathway D4R->ERK activates via β-arrestin or RTK transactivation AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response ERK->Cellular_Response

Caption: Simplified signaling pathway of the Dopamine D4 receptor.[3]

Sigma-1 Receptor Signaling Ligand Ligand S1R Sigma-1 Receptor (Chaperone Protein) Ligand->S1R IP3R IP3 Receptor S1R->IP3R modulates Ion_Channels Ion Channels (e.g., K⁺ channels) S1R->Ion_Channels modulates Kinases Kinases (e.g., Src) S1R->Kinases interacts with Ca_ER Ca²⁺ release from ER IP3R->Ca_ER Cellular_Functions Modulation of Cellular Functions (e.g., Neuronal Plasticity, Cell Survival) Ca_ER->Cellular_Functions Ion_Channels->Cellular_Functions Kinases->Cellular_Functions

Caption: Overview of Sigma-1 receptor's role in modulating cellular signaling.[9]

Serotonin Transporter Mechanism cluster_out Extracellular Space cluster_in Intracellular Space Serotonin_out Serotonin SERT SERT (Outward-facing) Serotonin_out->SERT Na_out Na⁺ Na_out->SERT Cl_out Cl⁻ Cl_out->SERT Serotonin_in Serotonin K_in K⁺ SERT_inward SERT (Inward-facing) K_in->SERT_inward SERT_bound SERT (Occluded) SERT->SERT_bound Binding SERT_bound->SERT_inward Conformational Change SERT_inward->Serotonin_in Release SERT_inward->SERT Reorientation

Caption: Simplified mechanism of the Serotonin Transporter (SERT).[10][11]

In Vitro ADME Assays

To complement the receptor affinity data, it is advisable to perform preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

  • Microsomal Stability Assay: This assay assesses the metabolic stability of the compound in the presence of liver microsomes, providing an early indication of its likely hepatic clearance. The compound is incubated with liver microsomes and the disappearance of the parent compound is monitored over time.

  • Plasma Protein Binding Assay: This assay determines the extent to which the compound binds to plasma proteins. High plasma protein binding can limit the free fraction of the drug available to interact with its target. Equilibrium dialysis is a commonly used method for this assessment.

Conclusion

This guide provides a robust, hypothesis-driven framework for the comprehensive in vitro characterization of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. By systematically evaluating its affinity for rationally selected targets—the dopamine D4 receptor, the sigma-1 receptor, and the serotonin transporter—and benchmarking it against established reference compounds, researchers can generate a clear and comparative profile of its pharmacological activity. The inclusion of detailed, validated protocols and a consideration of downstream signaling and preliminary ADME properties ensures that the data generated will be of high scientific integrity and immediate utility for drug development professionals. This structured approach will not only elucidate the primary mechanism of action but also uncover potential polypharmacology, which is crucial for both efficacy and safety assessments in the journey from a promising molecule to a potential therapeutic agent.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Difluorophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2,4-Difluorophenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.